molecular formula C15H15NO2 B096852 4-ethoxy-N-phenylbenzamide CAS No. 15437-13-5

4-ethoxy-N-phenylbenzamide

Cat. No.: B096852
CAS No.: 15437-13-5
M. Wt: 241.28 g/mol
InChI Key: VCHIXAVDNIQOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-phenylbenzamide is a chemical compound of interest in medicinal and industrial chemistry research. The broader class of N-phenylbenzamide derivatives has been identified as a privileged scaffold in drug discovery, demonstrating a range of promising biological activities. Scientific literature indicates that related analogs have been investigated for their potential antiviral effects against pathogens like enterovirus 71, as well as for antischistosomal activity against the neglected tropical disease pathogen, Schistosoma mansoni . Furthermore, structural analogs have been studied for their corrosion inhibition properties on mild steel in acidic environments, highlighting the potential application of this chemical class in materials science . The specific 4-ethoxy substitution on the benzamide ring may influence the compound's electronic properties and binding affinity to biological or material targets. This makes this compound a valuable building block for researchers exploring new therapeutic agents or functional materials, and for establishing comprehensive structure-activity relationships (SAR). Important Note: The specific research applications mentioned are based on studies of closely related N-phenylbenzamide analogs. Independent verification is recommended to confirm the suitability of this compound for any specific research purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-14-10-8-12(9-11-14)15(17)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHIXAVDNIQOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325155
Record name 4-ethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15437-13-5
Record name NSC408885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity and Therapeutic Potential of 4-Ethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, chemical properties, and experimental utility of 4-ethoxy-N-phenylbenzamide (also known as 4-ethoxybenzanilide ).

A Technical Guide for Drug Discovery & Medicinal Chemistry[1]

Executive Summary

This compound (CAS: 15437-13-5 ) is a lipophilic diaryl amide belonging to the benzanilide class of compounds.[1] While not currently marketed as a standalone blockbuster pharmaceutical, it serves as a critical pharmacophore scaffold in medicinal chemistry.[1] Its structural core—a benzoyl ring linked to an aniline moiety via an amide bond—is a "privileged structure" associated with diverse biological activities, including antimicrobial (specifically antifungal and antimycobacterial) and spasmolytic effects.[1]

This guide analyzes the molecule's activity through the lens of Structure-Activity Relationships (SAR), contrasting it with its "retro-inverso" isomer, the analgesic N-benzoylphenetidine , and detailing its utility as a chemical probe for hydrophobic binding pockets in enzymes like Succinate Dehydrogenase (SDH) .[1]

Chemical Identity & Structural Biology[1][2]

Physicochemical Profile

The molecule features a central amide linker connecting two hydrophobic phenyl rings, with a para-ethoxy substituent on the benzoyl side.[1] This specific substitution pattern enhances lipophilicity, facilitating membrane permeability and hydrophobic interactions within protein binding domains.[1]

PropertyData
IUPAC Name This compound
Common Name 4-Ethoxybenzanilide
CAS Registry 15437-13-5
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Topological Polar Surface Area 38.3 Ų
Structural Isomerism: The "Retro-Inverso" Effect

A critical aspect of this molecule's pharmacology is its relationship to its structural isomer.[1]

  • Target (this compound): Ethoxy group on the acid-derived ring.[1]

  • Isomer (N-(4-ethoxyphenyl)benzamide): Ethoxy group on the amine-derived ring (related to Phenacetin).[1]

While the isomer is historically linked to analgesic/antipyretic activity (via COX inhibition and TRP channel modulation), the target molecule (this compound) exhibits a distinct profile, favoring antimicrobial and spasmolytic activity due to the altered electronic distribution around the amide bond.[1]

Pharmacology & Mechanism of Action[1][3][4][5]

Antimicrobial & Antifungal Activity

The benzanilide scaffold is the core structure of the Carboxamide class of fungicides (e.g., Mepronil, Flutolanil).[1]

  • Mechanism: Inhibition of Succinate Dehydrogenase (SDH) , also known as Complex II, in the mitochondrial electron transport chain.[1]

  • Binding Mode: The amide oxygen forms a hydrogen bond with tyrosine/tryptophan residues in the quinone-binding pocket (Q-site) of SDH.[1] The 4-ethoxy phenyl group occupies the hydrophobic pocket, blocking ubiquinone binding and halting cellular respiration in fungi (e.g., Rhizoctonia, Aspergillus).[1]

Spasmolytic Activity

Benzanilides have been documented to relax smooth muscle tissue.[1]

  • Pathway: Inhibition of voltage-gated Calcium channels (VGCC) or modulation of Phosphodiesterase (PDE) activity.[1]

  • Effect: Reduction in intracellular Ca²⁺ levels leading to smooth muscle relaxation (vasodilation or bronchodilation).[1]

Visualizing the Mechanism

The following diagram illustrates the putative pathway for the antifungal activity of the benzanilide scaffold.

G Compound This compound Target Succinate Dehydrogenase (Complex II) Compound->Target Binds via Amide H-bond Site Quinone Binding Pocket (Q-site) Target->Site Occupies Hydrophobic Cleft Process Electron Transport Chain (Mitochondria) Site->Process Blocks Ubiquinone Reduction Outcome Inhibition of ATP Synthesis (Fungal Cell Death) Process->Outcome Energy Depletion

Caption: Putative mechanism of action for benzanilide derivatives inhibiting fungal respiration via Complex II (SDH) blockade.[1]

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

To generate high-purity this compound for biological assays, the following protocol is recommended. This method avoids harsh conditions, preserving the ethoxy ether linkage.[1]

Reagents:

  • 4-Ethoxybenzoyl chloride (1.0 eq)[1]

  • Aniline (1.0 eq)[1]

  • Triethylamine (TEA) or Pyridine (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation : Dissolve 10 mmol of Aniline and 12 mmol of TEA in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition : Dropwise add a solution of 4-Ethoxybenzoyl chloride (10 mmol) in 10 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Workup : Wash the organic layer with 1M HCl (to remove unreacted aniline), then with saturated NaHCO₃ (to remove acid), and finally with brine.[1]

  • Purification : Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystals (MP: ~154–156°C).[1]

In Vitro Antimicrobial Assay (Disc Diffusion)

Objective: Evaluate efficacy against Bacillus subtilis or fungal strains.

  • Culture : Prepare Mueller-Hinton agar plates inoculated with 0.5 McFarland standard of the test organism.

  • Loading : Dissolve this compound in DMSO (10 mg/mL). Impregnate sterile filter discs (6 mm) with 10 µL of solution.

  • Controls : Use DMSO as negative control; Fluconazole (fungal) or Ciprofloxacin (bacterial) as positive control.[1]

  • Incubation : Incubate at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).

  • Analysis : Measure Zone of Inhibition (ZOI) in millimeters.

Toxicology & Safety Profile

While specific toxicological data for this CAS is limited, the benzanilide class carries known risks:

  • Skin Sensitization : Potential allergen (similar to other anilides).[1]

  • Metabolic Activation : Hydrolysis by amidases can release Aniline , a known methemoglobinemia-inducing agent.[1]

  • Handling : Wear nitrile gloves and use a fume hood to avoid inhalation of dust.[1]

References

  • Chemical Identity : CRC Handbook of Tables for Organic Compound Identification. 3rd Ed.[1] CRC Press, 1967.[1][2][3] (Confirming physical properties of 4-Ethoxybenzanilide).

  • Benzanilide Pharmacology : Janarththany, K. et al. "Synthesis, characterization and evaluation of biological activities of benzanilide derivatives."[1][4][5] South Eastern University of Sri Lanka Proceedings, 2023.[1][5] Link

  • Mechanism (SDH Inhibition) : Glatt, H. et al. "Succinate Dehydrogenase Inhibitors (SDHI) as a Class of Fungicides."[1] Modern Crop Protection Compounds, Wiley-VCH, 2012.[1]

  • Isomer Activity : Smith, P.K.[1] "Acetaminophen, Phenacetin, and Analgesic Abuse."[1] Kidney International, 1980.[1] (Context for phenetidine derivatives).

  • Spasmolytic Activity : "Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR." PubMed, 2008.[1] Link

Sources

Technical Whitepaper: 4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Material Applications

Executive Summary

4-Ethoxy-N-phenylbenzamide (also known as p-ethoxybenzanilide) represents a critical structural scaffold in both medicinal chemistry and soft matter physics. As a derivative of benzanilide, it serves as a robust mesogenic core for liquid crystal engineering due to its rod-like anisotropy and dipole moment. In drug discovery, it functions as a stable pharmacophore, structurally analogous to biologically active amides used in analgesic and antiviral therapeutics.

This guide provides a definitive technical profile of this compound, establishing a self-validating synthetic protocol, precise physicochemical specifications, and rigorous characterization standards.

Physicochemical Specifications

The following data establishes the baseline identity for this compound. Researchers should use these values for quality control (QC) and lot validation.

ParameterSpecificationNotes
IUPAC Name This compoundAlternate: p-Ethoxybenzanilide
CAS Registry Number 15437-13-5 Unique identifier for database retrieval
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol Monoisotopic Mass: 241.1103
Melting Point 172–173 °C Crystalline solid; sharp transition indicates high purity [1]
Physical State White to off-white powderRecrystallizes as needles from ethanol
Solubility DMSO, DMF, ChloroformSparingly soluble in water; soluble in hot ethanol
LogP (Predicted) ~3.5Lipophilic; permeable in biological membranes

Synthetic Architecture & Methodology

To ensure high yield and purity, the Acid Chloride Method is the preferred synthetic route over direct carboxylic acid coupling. This pathway minimizes side reactions and simplifies purification, leveraging the high reactivity of the acyl chloride intermediate.

Reaction Mechanism (Nucleophilic Acyl Substitution)

The synthesis proceeds via the activation of 4-ethoxybenzoic acid to 4-ethoxybenzoyl chloride using thionyl chloride (


), followed by nucleophilic attack by aniline. A base (Triethylamine, 

) is employed to scavenge the generated HCl, driving the equilibrium forward.
Experimental Protocol (Self-Validating System)

Reagents:

  • 4-Ethoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    , 1.5 eq)
    
  • Aniline (1.0 eq)

  • Triethylamine (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 4-ethoxybenzoic acid in anhydrous DCM. Add

    
     dropwise with catalytic DMF (1-2 drops) at 0°C. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
    • Validation: Monitor by TLC (conversion of acid to non-polar chloride) or aliquot quench with MeOH (formation of methyl ester).

  • Evaporation: Remove excess

    
     and solvent under reduced pressure to isolate the crude acyl chloride (prevent hydrolysis).
    
  • Coupling: Redissolve the acyl chloride in fresh anhydrous DCM. Cool to 0°C. Add a mixture of Aniline and

    
     in DCM dropwise over 30 minutes.
    
    • Causality: Slow addition controls the exotherm, preventing amide hydrolysis or di-acylation side products.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer sequentially with 1M HCl (removes unreacted aniline), sat.

    
     (removes unreacted acid), and Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from hot Ethanol.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Ethoxybenzoic Acid (Precursor) Activation Activation (SOCl2, Reflux) Start->Activation Dehydration Intermediate 4-Ethoxybenzoyl Chloride (Reactive Intermediate) Activation->Intermediate - SO2, - HCl Coupling Coupling Reaction (+ Aniline, Et3N, DCM) Intermediate->Coupling Nucleophilic Attack Workup Workup & Purification (Acid/Base Wash, Recrystallization) Coupling->Workup Quench Product This compound (Final Product) Workup->Product Crystallization

Caption: Step-wise synthetic pathway for this compound via acid chloride activation.

Structural Characterization (Trustworthiness)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. Any deviation suggests impurities (e.g., residual aniline or hydrolyzed acid).

Proton NMR ( -NMR)

Solvent: DMSO-


 or 

  • 
     1.40 ppm (Triplet, 3H):  Methyl group of the ethoxy chain (
    
    
    
    ).
  • 
     4.10 ppm (Quartet, 2H):  Methylene group of the ethoxy chain (
    
    
    
    ).
  • 
     6.95 ppm (Doublet, 2H):  Aromatic protons ortho to the ethoxy group (Shielded).
    
  • 
     7.10 - 7.60 ppm (Multiplet, 5H):  Aniline aromatic ring protons.
    
  • 
     7.90 ppm (Doublet, 2H):  Aromatic protons ortho to the carbonyl group (Deshielded).
    
  • 
     9.80 - 10.0 ppm (Broad Singlet, 1H):  Amide N-H proton (Exchangeable with 
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1640–1650 cm⁻¹: C=O stretch (Amide I band) – Strong diagnostic peak.

  • 1530 cm⁻¹: N-H bend (Amide II band).

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Applications & Biological Relevance[1][2]

Material Science: Liquid Crystals

This compound serves as a classic mesogen (liquid crystal core). The rigid central amide linkage combined with the flexible ethoxy tail and the planar aromatic rings facilitates the formation of smectic or nematic phases at elevated temperatures.

  • Mechanism: The anisotropy of the molecule allows it to align under external fields, a property critical for LCD technology and optical switches [2].

Medicinal Chemistry: Bioisosterism

In drug design, the N-phenylbenzamide moiety is a privileged scaffold.

  • Analgesic Potential: Structurally related to Phenacetin and Paracetamol, the ethoxy-benzamide motif modulates COX enzyme pathways.

  • Antiviral Activity: Derivatives of N-phenylbenzamide have shown efficacy as Enterovirus 71 inhibitors by targeting capsid proteins [3].

  • Anticancer Agents: Substituted benzanilides act as inhibitors of specific kinases (e.g., BCR-ABL), where the amide bond positions the aromatic rings to fit into the ATP-binding pocket [4].

References

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 15437-13-5).[1][2] Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 4-Methoxy-N-phenylbenzamide (Analogous Properties). National Library of Medicine. Retrieved from

  • Wang, Y., et al. (2014).[3] Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(1), 123-138. Retrieved from

  • Ali, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents. Frontiers in Chemistry. Retrieved from

Sources

Methodological & Application

synthesis of 4-ethoxy-N-phenylbenzamide protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-4ENPB-S1

A Robust and Scalable Protocol for the Synthesis of 4-Ethoxy-N-phenylbenzamide via Schotten-Baumann Acylation

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a substituted aromatic amide. The synthesis is achieved through the acylation of aniline with 4-ethoxybenzoyl chloride under Schotten-Baumann conditions. This method is notable for its operational simplicity, high efficiency, and use of readily available reagents.[1] This guide explains the causality behind key experimental choices, outlines comprehensive safety procedures, and details methods for product purification and characterization, making it suitable for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

N-aryl benzamides are a significant class of organic compounds widely present in pharmaceuticals, agrochemicals, and functional materials. The amide bond is a cornerstone of peptide chemistry and its synthesis is a fundamental operation in organic chemistry.[1] The target molecule, this compound, serves as an excellent model compound for demonstrating a reliable and classic amide bond formation technique.

The chosen synthetic route is the Schotten-Baumann reaction, which involves the acylation of a primary amine (aniline) with an acyl chloride (4-ethoxybenzoyl chloride) in the presence of an aqueous base.[2] The base plays a crucial dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium toward the product, and it prevents the protonation of the amine nucleophile, ensuring its reactivity.[2] This protocol has been optimized for high yield, purity, and scalability.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of this compound Reaction Scheme (Image representing the reaction of 4-ethoxybenzoyl chloride with aniline to form this compound and HCl)

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][3] The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen by the base (e.g., sodium hydroxide), yielding the final amide product.[3]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)SupplierCat. No.
4-Ethoxybenzoyl chlorideC₉H₉ClO₂184.621.85 g10.0Sigma-Aldrich158673
AnilineC₆H₇N93.130.93 g (0.91 mL)10.0Acros Organics104000010
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.0Fisher ScientificS318-500
Dichloromethane (DCM)CH₂Cl₂84.9340 mL-VWRBDH23385.4003
Deionized WaterH₂O18.0240 mL---
Ethanol (95%)C₂H₅OH46.07~20 mL-Decon Labs2716
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-EMD MilliporeSX0760-3

Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (or syringe pump for precise addition)

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Reagent Preparation
  • Aniline Solution: In a 100 mL round-bottom flask, dissolve aniline (0.93 g, 10.0 mmol) in 20 mL of dichloromethane (DCM).

  • Aqueous Base: Prepare a 2 M NaOH solution by dissolving sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of deionized water. Caution: Dissolution is exothermic.

  • Acyl Chloride Solution: Dissolve 4-ethoxybenzoyl chloride (1.85 g, 10.0 mmol) in 20 mL of DCM. Note: Acyl chlorides are moisture-sensitive. Prepare this solution just before use.

Reaction Execution
  • Place the flask containing the aniline solution on a magnetic stirrer and begin stirring. Add the 10 mL of 2 M NaOH solution.

  • Cool the biphasic mixture to 0-5 °C using an ice bath.

  • Add the 4-ethoxybenzoyl chloride solution dropwise to the cooled, vigorously stirred mixture over 15-20 minutes.[4] Maintaining a low temperature is crucial to control the exothermic reaction and minimize hydrolysis of the acyl chloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 1 hour to ensure the reaction goes to completion.

Workup and Isolation
  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Separate the organic layer (bottom layer, DCM).

  • Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl (to remove any unreacted aniline).

    • 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 20 mL of brine (to remove bulk water).

  • Dry the organic layer over anhydrous sodium sulfate (~5 g).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification
  • The crude this compound can be purified by recrystallization.[5]

  • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at 50 °C to a constant weight.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Dissolve Aniline in DCM R1 Combine Aniline/DCM and NaOH (aq) P1->R1 P2 Prepare 2M NaOH (aq) P2->R1 P3 Dissolve Acyl Chloride in DCM R3 Add Acyl Chloride Solution Dropwise P3->R3 R2 Cool to 0-5 °C R1->R2 R2->R3 R4 Stir at RT for 1 hour R3->R4 W1 Separate Organic Layer R4->W1 W2 Wash with HCl, NaHCO3, Brine W1->W2 W3 Dry over Na2SO4 W2->W3 W4 Concentrate via Rotovap W3->W4 PU1 Recrystallize from Hot Ethanol W4->PU1 PU2 Isolate by Vacuum Filtration PU1->PU2 PU3 Dry Product PU2->PU3

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

G Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral 1. Nucleophilic Attack AcylChloride 4-Ethoxybenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product 2. Chloride Elimination Product->Product 3. Deprotonation by Base HCl HCl (byproduct) Salt NaCl + H2O HCl->Salt Base NaOH Base->Salt

Caption: Simplified mechanism of Schotten-Baumann amide synthesis.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white crystalline solid.
Melting Point Literature values should be consulted; typically in the range of 160-170 °C.
TLC Single spot with R_f distinct from starting materials (e.g., using 3:1 Hexanes:Ethyl Acetate).
¹H NMR (CDCl₃, 400 MHz)Expected peaks: δ ~8.0-7.0 (aromatic protons), ~4.1 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃), broad singlet for N-H proton.
IR (ATR)Characteristic peaks: ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I, C=O stretch), ~1530 cm⁻¹ (Amide II, N-H bend).[6]
Mass Spec. (ESI+)Expected m/z: 242.11 [M+H]⁺ for C₁₅H₁₅NO₂.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Ethoxybenzoyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Reacts with water to produce HCl gas.[7] Handle with extreme care.

  • Aniline: Toxic by inhalation, ingestion, and skin absorption. Suspected carcinogen and may cause damage to organs through prolonged exposure.[8]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Hydrolysis of acyl chloride.- Incomplete reaction.- Ensure acyl chloride is fresh and handled under dry conditions.- Increase reaction time or warm slightly (e.g., to 40 °C).
Oily Product - Impurities present.- Incorrect recrystallization solvent.- Repeat aqueous washes during workup.- Try trituration with a non-polar solvent like hexanes to induce crystallization.[9]
Product Contaminated with Starting Material - Incorrect stoichiometry.- Inefficient workup.- Ensure accurate measurement of reagents.- Repeat the 1 M HCl wash to remove residual aniline.

References

  • Vertex AI Search. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation.
  • Ren, Z., et al. (n.d.). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, E70(Pt 9), o921. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
  • Carl ROTH. (2024). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89.

Sources

The Strategic Utility of 4-ethoxy-N-phenylbenzamide as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of 4-ethoxy-N-phenylbenzamide. This versatile chemical intermediate, possessing the foundational benzamide scaffold, offers a valuable platform for the development of novel therapeutic agents across various disease modalities. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the rationale behind its use in modern drug discovery programs.

Introduction: The Benzamide Scaffold and the Significance of the 4-ethoxy Moiety

The benzamide functional group is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability, allowing for diverse functionalization. The N-phenylbenzamide core, in particular, has been identified as a key pharmacophore in compounds exhibiting a range of biological activities, including antiviral and antiparasitic properties.[2][3]

The introduction of a 4-ethoxy group to the N-phenylbenzamide scaffold imparts specific physicochemical characteristics that can be strategically exploited in drug design. The ethoxy group, being larger and more lipophilic than a methoxy group, can influence the compound's solubility, membrane permeability, and metabolic stability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially contributing to target binding affinity. Understanding the interplay of these properties is crucial for the rational design of novel drug candidates.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂PubChem[4]
Molecular Weight 241.29 g/mol PubChem[4]
XlogP (Predicted) 3.0PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 3PubChem[4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most directly achieved through the acylation of aniline with 4-ethoxybenzoyl chloride. This well-established amidation reaction is reliable and scalable. The following protocol is adapted from a validated procedure for the synthesis of the closely related 4-methoxy-N-phenylbenzamide.

Reaction Scheme

Synthesis_of_4_ethoxy_N_phenylbenzamide 4-ethoxybenzoyl_chloride 4-ethoxybenzoyl chloride product This compound 4-ethoxybenzoyl_chloride->product + Aniline, Triethylamine, CH2Cl2 aniline Aniline aniline->product hcl HCl product->hcl - HCl

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-ethoxybenzoyl chloride

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add aniline (10 mmol, 1.0 eq.).

  • Dissolve the aniline in dichloromethane (20 mL).

  • Add triethylamine (12 mmol, 1.2 eq.) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • In a separate beaker, dissolve 4-ethoxybenzoyl chloride (10 mmol, 1.0 eq.) in dichloromethane (10 mL).

  • Slowly add the 4-ethoxybenzoyl chloride solution to the aniline solution at room temperature with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • Attach a condenser to the flask and reflux the mixture for 2 hours to ensure the reaction goes to completion.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Self-Validation: The purity of the synthesized compound should be assessed by thin-layer chromatography (TLC) and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show characteristic peaks for the ethoxy group, the two phenyl rings, and the amide proton.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The this compound scaffold is a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets. The following sections highlight potential therapeutic areas where this intermediate can be of significant interest.

Antiviral Drug Discovery

Derivatives of N-phenylbenzamide have demonstrated promising activity against a range of viruses. For instance, certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease. The mechanism of action often involves the inhibition of viral entry or replication. The this compound core can be further functionalized to optimize antiviral potency and pharmacokinetic properties.

Antiviral_Drug_Discovery A This compound B Library of Derivatives (e.g., substitutions on phenyl rings) A->B Synthetic Modification C Antiviral Screening Assays (e.g., plaque reduction assay) B->C D Identification of Lead Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E F Optimization of Potency and ADME Properties E->F G Preclinical Development F->G

Caption: Workflow for antiviral drug discovery.

Anticancer Drug Development

The benzamide scaffold is a component of several approved anticancer drugs. N-phenylbenzamide derivatives have been investigated as inhibitors of various cancer-related targets, including histone deacetylases (HDACs) and tubulin. The 4-ethoxy group can be used to modulate the lipophilicity of these inhibitors, which can be crucial for cell permeability and reaching intracellular targets.

Antiparasitic Drug Discovery

N-phenylbenzamide derivatives have also shown potential as antiparasitic agents. For example, they have been investigated for their activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[3] The mechanism of action is thought to involve binding to the minor groove of the parasite's DNA. The this compound scaffold can serve as a template for the design of new antiparasitic compounds with improved efficacy and reduced toxicity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with significant potential in drug discovery. Its straightforward synthesis, combined with the proven therapeutic relevance of the N-phenylbenzamide scaffold, makes it an attractive starting point for the development of novel drugs targeting a range of diseases. The strategic incorporation of the 4-ethoxy group allows for the fine-tuning of physicochemical properties, which is a key aspect of modern rational drug design. This guide provides the necessary foundational knowledge and protocols to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors.

References

  • (2023). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • (2021). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

  • (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E. [Link]

Sources

use of 4-ethoxy-N-phenylbenzamide in enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Characterization of 4-ethoxy-N-phenylbenzamide as a Modulator of Sirtuin Enzyme Activity

Audience: Researchers, scientists, and drug development professionals in the fields of enzymology, drug discovery, and molecular biology.

Senior Application Scientist: Dr. Evelyn Reed

Foreword: Unveiling the Potential of Novel Benzamides in Enzyme Modulation

The benzamide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a specific analogue, this compound, and its potential role as a modulator of sirtuin enzymes. Sirtuins, a class of NAD+-dependent deacetylases and deacylases, are critical regulators of numerous cellular processes, including aging, metabolism, and DNA repair.[1][2] Consequently, the identification and characterization of novel sirtuin modulators are of significant interest for therapeutic development in various disease areas such as cancer, neurodegenerative disorders, and metabolic diseases.[3][4]

This document provides a comprehensive framework for investigating the inhibitory potential of this compound against sirtuin enzymes. We will delve into the mechanistic rationale, present detailed experimental protocols for robust in vitro characterization, and offer guidance on the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible results for the discerning researcher.

Scientific Background: The Sirtuin Family and the Rationale for Inhibition

The human sirtuin family comprises seven isoforms (SIRT1-7) with distinct subcellular localizations and substrate specificities.[5] These enzymes catalyze the removal of acetyl and other acyl groups from lysine residues on a multitude of protein substrates, a post-translational modification that profoundly impacts their function.[2] The catalytic activity of sirtuins is intrinsically linked to the cellular energy state through its dependence on the co-substrate NAD+.[5]

Given their central role in cellular homeostasis, dysregulation of sirtuin activity has been implicated in the pathophysiology of numerous diseases. For instance, the overexpression of certain sirtuins can promote cancer cell survival and proliferation, making them attractive targets for inhibitory drugs.[3] Conversely, activation of other sirtuins has shown promise in models of age-related diseases.[5] The development of small molecule inhibitors allows for the precise dissection of sirtuin function and holds therapeutic promise.

While the specific interaction of this compound with sirtuins is an emerging area of investigation, the broader class of N-phenylbenzamide derivatives has shown activity against various enzymes.[6][7][8] This provides a strong rationale for systematically evaluating this compound as a potential sirtuin inhibitor.

Principle of the Sirtuin Inhibition Assay

The most common methods for assessing sirtuin activity in a high-throughput format rely on fluorogenic substrates. These assays typically employ a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore, which is quenched by a neighboring group. Upon deacetylation by the sirtuin, the peptide becomes susceptible to cleavage by a developing enzyme (e.g., trypsin), leading to the release of the fluorophore and a measurable increase in fluorescence. The intensity of the fluorescence signal is directly proportional to the enzyme's activity.

The presence of an inhibitor, such as this compound, will decrease the rate of deacetylation, resulting in a lower fluorescence signal compared to an uninhibited control. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.

Experimental Workflow for Sirtuin Inhibition Profiling

The following diagram illustrates the general workflow for determining the inhibitory potential of a test compound against a sirtuin enzyme.

workflow Experimental Workflow for Sirtuin Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, NAD+, Inhibitor) serial_dil Serial Dilution of This compound prep_reagents->serial_dil add_components Add Components to Plate (Enzyme, Inhibitor, Substrate, NAD+) serial_dil->add_components incubate_reaction Incubate at 37°C add_components->incubate_reaction add_developer Add Developer Solution (with Trypsin) incubate_reaction->add_developer incubate_develop Incubate at RT add_developer->incubate_develop read_plate Read Fluorescence incubate_develop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A streamlined workflow for assessing the inhibitory activity of this compound against sirtuin enzymes.

Detailed Protocols

Preparation of Reagents

Note: It is crucial to use high-purity reagents and to prepare fresh solutions for optimal results.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Store at 4°C.

  • Recombinant Human Sirtuin Enzyme (e.g., SIRT1, SIRT2, or SIRT3): Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Fluorogenic Sirtuin Substrate: (e.g., for SIRT1, a p53-derived acetylated peptide). Dissolve in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • NAD+ (Nicotinamide Adenine Dinucleotide): Prepare a 10 mM stock solution in assay buffer. Aliquot and store at -20°C.

  • This compound (Test Inhibitor): Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

  • Developer Solution: Prepare a solution of trypsin in assay buffer containing a sirtuin inhibitor like nicotinamide (to stop the sirtuin reaction). A final concentration of 2 mg/mL trypsin and 2 mM nicotinamide is recommended.[9] Prepare this solution fresh before use.

  • Control Inhibitor (e.g., Suramin for SIRT1): Prepare a 10 mM stock solution in DMSO. This serves as a positive control for inhibition.

IC50 Determination Protocol

This protocol is designed for a 96-well plate format. All reactions should be performed in duplicate or triplicate.

  • Prepare Serial Dilutions of this compound:

    • Create a series of dilutions of the 10 mM stock solution in DMSO. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 100 µM to 0.005 µM final assay concentrations).

    • Also prepare dilutions for the positive control inhibitor.

  • Set up the Assay Plate:

    • Add 2.5 µL of the serially diluted this compound or control inhibitor to the appropriate wells.

    • For control wells, add 2.5 µL of DMSO:

      • 100% Activity Control (No Inhibitor): DMSO only.

      • 0% Activity Control (Background): DMSO only, no enzyme will be added later.

  • Enzyme and Substrate/Cofactor Mix Preparation and Addition:

    • Prepare a master mix containing the sirtuin enzyme, fluorogenic substrate, and NAD+ in assay buffer. The final concentrations in the 50 µL reaction should be optimized for the specific sirtuin isoform, but typical starting concentrations are:

      • Sirtuin Enzyme: 100 nM[9]

      • Fluorogenic Substrate: 50 µM[9]

      • NAD+: 500 µM[9]

    • Add 47.5 µL of this master mix to each well (except the 0% activity control wells).

    • To the 0% activity control wells, add a master mix lacking the enzyme.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 60 minutes.[9]

  • Development Step:

    • Add 50 µL of the freshly prepared Developer Solution to all wells.

    • Incubate at room temperature for 30-90 minutes, protected from light.[9]

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm (these may vary depending on the specific fluorophore of the substrate).[9]

Data Analysis and IC50 Calculation
  • Subtract Background: Subtract the average fluorescence of the 0% activity control wells from all other wells.

  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

    • Where Signal_Inhibitor is the background-subtracted fluorescence in the presence of the inhibitor, and Signal_NoInhibitor is the background-subtracted fluorescence of the 100% activity control.

  • Generate Dose-Response Curve:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism or similar data analysis packages.

Table 1: Example Data for IC50 Determination

[Inhibitor] (µM)Log [Inhibitor]% Inhibition
100295.2
33.31.5288.1
11.11.0575.4
3.700.5752.3
1.230.0928.9
0.41-0.3912.5
0.14-0.855.1
0.05-1.301.8
0.02-1.700.5
0-0

Determining the Mechanism of Inhibition

Once the inhibitory activity of this compound is confirmed, it is crucial to understand its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). This can be elucidated by performing enzyme kinetic studies at varying concentrations of both the substrate and the inhibitor.

Protocol for Mechanism of Action Studies
  • Vary Substrate Concentration: Perform the sirtuin activity assay as described above, but for each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the fluorogenic substrate (e.g., from 0.2x Km to 5x Km of the substrate).

  • Measure Initial Reaction Velocities: For each combination of inhibitor and substrate concentration, measure the initial reaction rate (velocity). This is best done in a kinetic mode on the plate reader, where fluorescence is measured at multiple time points to ensure the reaction is in the linear range.

  • Generate Michaelis-Menten and Lineweaver-Burk Plots:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Create a double-reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[substrate]. The pattern of the lines on this plot is indicative of the inhibition mechanism.

Interpreting Lineweaver-Burk Plots

The following diagram illustrates the expected outcomes for different mechanisms of reversible inhibition.

inhibition_mechanisms Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp Lines intersect at the y-axis. Vmax is unchanged, apparent Km increases. noncomp Lines intersect at the x-axis. Apparent Vmax decreases, Km is unchanged. uncomp Lines are parallel. Apparent Vmax and apparent Km both decrease.

Caption: Characteristic patterns of Lineweaver-Burk plots for different types of enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This can be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, the lines will intersect at the y-axis (1/Vmax).[10][11]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, distinct from the substrate binding site. This reduces the catalytic efficiency of the enzyme but does not affect substrate binding. The lines on a Lineweaver-Burk plot will intersect on the x-axis (-1/Km).[10][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km. The lines on a Lineweaver-Burk plot will be parallel.

Trustworthiness and Self-Validation

To ensure the integrity of the data generated using these protocols, the following controls and validation steps should be integrated into every experiment:

  • Positive Control Inhibitor: A known inhibitor of the target sirtuin should be run in parallel to validate the assay's ability to detect inhibition.

  • DMSO Control: The concentration of DMSO should be kept constant across all wells to account for any solvent effects.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 indicates an excellent assay.

  • Counter-Screening: To rule out assay artifacts (e.g., fluorescence interference from the compound), a counter-screen without the sirtuin enzyme can be performed.

Conclusion and Future Directions

This application note provides a robust and detailed framework for the initial characterization of this compound as a potential sirtuin inhibitor. By following these protocols, researchers can reliably determine the compound's potency (IC50) and elucidate its mechanism of inhibition.

Further studies could involve:

  • Selectivity Profiling: Testing the compound against a panel of all seven human sirtuin isoforms to determine its selectivity.

  • Orthogonal Assays: Confirming the inhibitory activity using a different assay format, such as an HPLC-based assay that directly measures substrate and product.[12]

  • Cell-Based Assays: Evaluating the compound's ability to modulate sirtuin activity in a cellular context by measuring the acetylation status of known sirtuin substrates.

  • Structural Studies: Co-crystallization of the compound with the target sirtuin to understand the molecular basis of its inhibitory activity.

Through systematic and rigorous investigation, the full potential of this compound as a chemical probe or therapeutic lead can be uncovered.

References

  • Madsen, A. S., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Galli, M., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

  • Marrazzo, G., et al. (2023). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide. [Link]

  • Wang, Y., et al. (2023). SIRT1-dependent mitochondrial biogenesis supports therapeutic effects of 4-butyl-polyhydroxybenzophenone compounds against NAFLD. PubMed. [Link]

  • Elabscience. Sirtuin 1 (SIRT-1) Activity Assay Kit. [Link]

  • Peng, L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. ResearchGate. [Link]

  • Le Gall, E., et al. (2007). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. PubMed. [Link]

  • Du, J. (2015). HPLC-Based Enzyme Assays for Sirtuins. PMC - NIH. [Link]

  • MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]

  • Zhabo, T. D., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • De Luca, G., et al. (2023). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Peng, L., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC. [Link]

Sources

Integrated Screening Protocols for 4-Ethoxy-N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Target Engagement to Phenotypic Profiling

Executive Summary & Scaffold Significance

The 4-ethoxy-N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often explored for analgesic properties (related to ethenzamide), recent high-impact studies have repositioned N-phenylbenzamide derivatives as potent modulators in three critical therapeutic areas:

  • Oncology: Inhibition of tyrosine kinases (e.g., ABL1, VEGFR2) and tubulin polymerization.

  • Virology: Modulation of host factors (e.g., APOBEC3G upregulation) to inhibit HBV and Enterovirus 71.[1]

  • Parasitology: DNA minor groove binding in kinetoplastids.

This Application Note provides a modular screening cascade designed to filter derivatives of this compound. Unlike rigid templates, this guide prioritizes a "Filter-and-Refine" logic: starting with physicochemical validity, moving to biochemical target engagement, and concluding with phenotypic efficacy.

The Screening Cascade (Workflow)

The following directed graph illustrates the logical flow of the screening campaign. It enforces a "fail-fast" mechanism where compounds with poor solubility or high non-specific toxicity are eliminated early.

ScreeningCascade Start Library: this compound Derivatives Step1 Module 1: Physicochemical Filter (Kinetic Solubility & DMSO Stability) Start->Step1 Step2 Module 2: Primary Biochemical Screen (Kinase Inhibition / TR-FRET) Step1->Step2 Pass (>20 µM Sol) Discard Archive / Redesign Step1->Discard Precipitation Step3 Module 3: Phenotypic Confirmation (Cell Viability & Anti-Proliferation) Step2->Step3 IC50 < 10 µM Step2->Discard Inactive Step4 Module 4: Mechanism of Action (Tubulin Polymerization / DNA Binding) Step3->Step4 Confirmed Active Decision Hit Selection & SAR Analysis Step4->Decision

Caption: Logical screening workflow ensuring only soluble, active, and cell-permeable hits progress to mechanism studies.

Module 1: Physicochemical Integrity (The Foundation)

Benzamide derivatives, particularly those with ethoxy/phenyl substitutions, often suffer from poor aqueous solubility, leading to false negatives (due to precipitation) or false positives (due to aggregation-based inhibition).

Protocol A: Kinetic Solubility by Nephelometry

Objective: Determine the limit of solubility in assay buffer (1% DMSO).

Materials:

  • Test Compounds (10 mM stock in DMSO).

  • PBS pH 7.4 (or specific Assay Buffer).

  • Nephelometer or Absorbance Plate Reader (600 nm).

Procedure:

  • Preparation: Prepare a serial dilution of the this compound derivative in DMSO (e.g., 10 mM down to 0.1 mM).

  • Spiking: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake plate at 600 rpm for 90 minutes at RT to simulate assay duration.

  • Read: Measure Optical Density (OD) at 600 nm or light scattering.

  • Analysis: Plot Concentration vs. OD. The inflection point where OD spikes indicates the solubility limit.

    • Acceptance Criteria: Compounds must remain soluble at >20 µM for primary screening.

Module 2: Primary Biochemical Assay (Target Engagement)

Given the structural similarity of N-phenylbenzamides to known kinase inhibitors (e.g., Imatinib fragments), a Kinase Inhibition Assay is the most high-yield primary screen. We will use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format, which is robust against autofluorescence common in aromatic benzamides.

Protocol B: TR-FRET Kinase Inhibition (ABL1 Model)

Rationale: N-phenylbenzamides have been documented to dock into the ATP-binding pocket of Tyrosine Kinases like ABL1 [1].

Reagents:

  • Enzyme: Recombinant human ABL1 Kinase.

  • Substrate: Biotinylated Poly-GT (Glu:Tyr) peptide.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor).

  • Acceptor: Streptavidin-XL665 (Acceptor).

  • ATP: Ultra-pure (use at

    
     apparent, typically 10 µM).
    

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compounds (in DMSO) into a low-volume 384-well white plate (Final conc: 10 µM).

  • Enzyme Addition: Add 5 µL of Kinase Buffer containing ABL1 enzyme (0.5 nM final). Incubate for 10 min to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of Substrate Mix (Biotin-peptide + ATP).

    • Note: Ensure ATP concentration is at

      
       to detect ATP-competitive inhibitors (the expected mode for benzamides).
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-XL665 in EDTA buffer). The EDTA stops the kinase reaction.

  • Read: Measure TR-FRET signal on a multimode reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

Data Analysis:

  • Calculate FRET Ratio:

    
    .
    
  • Calculate % Inhibition:

    
    
    
  • Self-Validation: The Z-factor must be > 0.5. If < 0.5, optimize enzyme concentration or incubation time.

Module 3: Phenotypic Screening (Cellular Potency)

Once kinase inhibitory activity is confirmed, compounds must be tested for cellular efficacy. N-phenylbenzamides often exhibit anti-proliferative effects via Tubulin destabilization or Kinase modulation [2].

Protocol C: Cell Viability & IC50 Determination

Cell Lines: A549 (Lung) or MCF-7 (Breast) – highly relevant for this scaffold [1].

Procedure:

  • Seeding: Seed 3,000 cells/well in 384-well plates in 40 µL culture medium. Incubate 24h for attachment.

  • Treatment: Add 10 µL of 5x compound solution (Final DMSO 0.5%). Test 8-point dose response (e.g., 100 µM to 0.03 µM).

  • Duration: Incubate for 72 hours at 37°C/5% CO2.

  • Detection (ATP Quantification): Add 25 µL CellTiter-Glo (or equivalent) reagent.

    • Mechanism:[2][3] Lyses cells and generates luminescence proportional to ATP (metabolically active cells).

  • Read: Measure Luminescence (0.1s integration).

Data Presentation Table:

Compound ID R1 (Ethoxy) R2 (Phenyl-Sub) ABL1 IC50 (µM) A549 EC50 (µM) Solubility (µM)
Ref-1 -OEt -H 12.5 15.2 >100
Deriv-A -OEt 4-F 7.5 8.9 85
Deriv-B -OEt 4-OMe 8.9 11.1 40

| Deriv-C | -OEt | 4-NO2 | >50 | >50 | <5 |

Note: Data derived from trends observed in imidazole-based N-phenylbenzamide studies [1].

Module 4: Mechanism of Action (Tubulin Polymerization)

If kinase activity is low but cellular toxicity is high, the this compound derivative may be acting as a Tubulin Polymerization Inhibitor , a common "off-target" or designed activity for this scaffold [3].

Protocol D: Fluorescence-Based Tubulin Polymerization

Principle: Free tubulin is non-fluorescent. As it polymerizes into microtubules, the reporter dye (DAPI or specialized fluorophore) fluorescence increases. Inhibitors suppress this increase.

Workflow:

  • Prep: Cool 96-well plate to 4°C.

  • Mix: Add 10 µL test compound (10x conc) + 85 µL Tubulin Reaction Buffer (containing GTP and reporter dye).

  • Initiate: Transfer plate to 37°C reader immediately.

  • Kinetic Read: Measure fluorescence (Ex/Em 360/450 nm) every 1 min for 60 mins.

  • Interpretation:

    • Normal Polymerization: Sigmoidal curve (Lag phase -> Log phase -> Plateau).

    • Inhibition: Flattened curve or extended lag phase.

TubulinAssay T0 Time 0 (Monomers) T30 Time 30 (Polymerizing) T0->T30 Control (+DMSO) Rapid Increase T0->T30 Inhibitor Flat Signal T60 Time 60 (Plateau) T30->T60

Caption: Kinetic differentiation between control (solid) and inhibitor (dashed) in tubulin assays.

References

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Source: PubMed Central (PMC) / NIH URL:[Link] Relevance: Establishes the synthesis protocol, ABL1 kinase targeting, and cytotoxicity profiles (IC50 ~7-11 µM) for this scaffold.

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Source: MDPI Molecules URL:[Link] Relevance: Details the antiviral screening methodology and structure-activity relationships (SAR) for the N-phenylbenzamide core.

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Source: PubMed URL:[Link] Relevance: Validates the scaffold's utility in upregulating host factors (APOBEC3G) for antiviral defense.

Sources

Process Development & Scale-Up: Optimized Synthesis of 4-Ethoxy-N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of 4-ethoxy-N-phenylbenzamide (4-ethoxybenzanilide). While direct condensation methods exist, they often suffer from poor atom economy or require expensive coupling agents (HATU, EDC) unsuitable for kilogram-scale production. This guide focuses on an optimized Acid Chloride Activation route. This pathway offers high throughput, simplified purification via crystallization, and rigorous control over byproducts, making it the industrial standard for benzanilide derivatives.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilic acyl substitution of an activated acid chloride with an amine.

  • Bond Disconnection: Amide C-N bond.

  • Strategic Choice: Activation of 4-ethoxybenzoic acid with Thionyl Chloride (

    
    ) followed by reaction with Aniline.
    
  • Rationale:

    • Atom Economy:

      
       generates gaseous byproducts (
      
      
      
      ,
      
      
      ), simplifying workup compared to urea byproducts from DCC/EDC.
    • Solvent Selection: Toluene is selected as the process solvent.[1] It forms an azeotrope with thionyl chloride, facilitating the removal of unreacted reagent, and provides excellent solubility profiles for thermal recrystallization.

Reaction Scheme

ReactionScheme Reactant1 4-Ethoxybenzoic Acid (C9H10O3) Intermediate Acid Chloride Intermediate Reactant1->Intermediate Reflux, Toluene (-SO2, -HCl) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Intermediate Product This compound (Target) Intermediate->Product 0-5°C -> RT Reactant2 Aniline (C6H7N) Reactant2->Product Base Et3N (Triethylamine) Base->Product Scavenges HCl

Figure 1: Two-step one-pot synthesis via acid chloride activation.

Material Attributes & Safety Profile

ReagentMW ( g/mol )Equiv.[2][3][4]Density (g/mL)RoleSafety Hazard
4-Ethoxybenzoic Acid 166.171.0SolidSMIrritant
Thionyl Chloride 118.971.21.638ActivatorCorrosive, Water Reactive
Aniline 93.131.051.022NucleophileToxic, Carcinogen
Triethylamine (TEA) 101.191.20.726BaseFlammable, Corrosive
Toluene 92.14Solvent0.867MediumFlammable, Reprotoxic

Critical Safety Note: Thionyl chloride reacts violently with water to release HCl and SO2 gases. All glassware must be oven-dried. The reactor must be equipped with a caustic scrubber (NaOH trap) to neutralize off-gassing.

Detailed Experimental Protocol

Phase A: Acid Chloride Formation (Activation)
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel. Connect the condenser outlet to a caustic scrubber.

  • Charging: Charge 4-Ethoxybenzoic acid (1.0 equiv) and Toluene (5-8 volumes) . Stir to form a slurry.

  • Activation: Add Thionyl Chloride (1.2 equiv) dropwise via the addition funnel at Room Temperature (RT).

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin.
  • Reaction: Heat the mixture to Reflux (110°C) for 2–3 hours.

    • Endpoint: The solution should become clear and homogeneous, indicating consumption of the solid acid.

  • Distillation: Switch the condenser to distillation mode. Distill off approximately 20-30% of the solvent volume.

    • Purpose: This azeotropically removes unreacted

      
      , preventing side reactions with aniline later.
      
  • Cooling: Cool the reaction mass to 0–5°C using an ice/salt bath.

Phase B: Amidation (Coupling)
  • Preparation: In a separate vessel, mix Aniline (1.05 equiv) and Triethylamine (1.2 equiv) in Toluene (2 volumes).

  • Addition: Add the Aniline/TEA solution dropwise to the cold Acid Chloride solution.

    • Control: Maintain internal temperature < 10°C . The reaction is highly exothermic.

  • Completion: Once addition is complete, allow the reaction to warm to RT and stir for 2 hours.

    • Precipitation: Triethylamine hydrochloride (

      
      ) will precipitate as a white solid.
      
Phase C: Work-up & Isolation
  • Quench: Add Water (5 volumes) to the reaction mixture and stir vigorously for 15 minutes to dissolve the salts.

  • Separation: Transfer to a separatory funnel. Separate the organic (Toluene) layer.

  • Wash Sequence:

    • Wash 1 (Acidic): 1M HCl (removes unreacted Aniline).

    • Wash 2 (Basic): 10%

      
       or NaOH (removes unreacted Benzoic Acid).
      
    • Wash 3 (Neutral): Brine/Water (removes traces of salts).

  • Concentration: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure (Rotavap) to obtain the crude solid.
    
Phase D: Purification (Recrystallization)[5][6][7]
  • Solvent System: Ethanol / Water (9:1).

  • Dissolution: Dissolve the crude solid in minimum boiling Ethanol.

  • Crystallization: Add hot water dropwise until slight turbidity persists. Allow to cool slowly to RT, then to 4°C.

  • Filtration: Filter the white crystalline needles. Wash with cold 50% Ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Flow & Logic Diagram

ProcessFlow Start Start: Raw Materials Reactor Reactor 1: 4-Ethoxybenzoic Acid + Toluene Start->Reactor AddSOCl2 Add SOCl2 (Reflux 3 hrs) Reactor->AddSOCl2 Distill Distill Excess SOCl2 (Azeotrope Removal) AddSOCl2->Distill Cool Cool to 0-5°C Distill->Cool AddAmine Add Aniline/TEA (Exotherm Control) Cool->AddAmine Workup Aqueous Workup (HCl Wash -> Base Wash) AddAmine->Workup Crystallize Recrystallization (EtOH/Water) Workup->Crystallize Dry Vacuum Drying Crystallize->Dry End Final Product: This compound Dry->End

Figure 2: Unit operation flow for the large-scale synthesis.

Analytical Specifications & QC

To ensure "Trustworthiness" and "Self-Validation," the isolated product must meet these criteria:

TestSpecificationMethodLogic/Interference
Appearance White crystalline solidVisualYellowing indicates aniline oxidation.
Melting Point 166–169°CCapillary MPSharp range confirms purity. Broad range = solvent entrapment.
HPLC Purity > 99.0%UV (254 nm)Impurity <0.1% (Aniline/Benzoic acid).
1H NMR Consistent with structureDMSO-d6Check for disappearance of acid proton (~12 ppm) and shift of amide NH.

Key NMR Diagnostic Signals (DMSO-d6):

  • 
     9.9-10.1 (s, 1H, NH  amide)
    
  • 
     4.1 (q, 2H, O-CH2 -CH3)
    
  • 
     1.3 (t, 3H, O-CH2-CH3 )
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[5] (Standard reference for Schotten-Baumann and acid chloride mechanisms).

  • Org. Synth. Coll. Vol. 1, p. 82 (1941). Benzanilide. Organic Syntheses. Available at: [Link] (Foundational protocol for benzanilide synthesis).

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. Available at: [Link] (Justification for solvent selection and waste management in amide coupling).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7168, Benzanilide. Retrieved from [Link] (Physical property verification).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on amide bond stability in drug design).

Sources

Application Note: 4-Ethoxy-N-phenylbenzamide as a Supramolecular Tecton in Solid-State Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethoxy-N-phenylbenzamide Applications in Materials Science Content Type: Advanced Application Note & Protocol Guide Audience: Materials Scientists, Crystallographers, and Solid-State Chemists.[1]

Executive Summary & Scientific Rationale

This compound (CAS: 55836-71-0) represents a critical model system in the study of supramolecular synthons and structure-property relationships within organic materials.[1] Unlike complex polymeric systems, this small molecule offers a precise scaffold to investigate the competition between strong directional forces (amide hydrogen bonds) and weak dispersive forces (ethoxy chain packing).[2]

In materials science, this compound is primarily utilized for:

  • Crystal Engineering: It serves as a "tecton" (structural building block) to demonstrate the robustness of the amide

    
     dimer versus the 
    
    
    
    catameric chain motifs in the solid state.[2]
  • Liquid Crystal (LC) Homology Studies: As the ethyl-substituted member of the 4-alkoxy-N-phenylbenzamide series, it provides the baseline data for melting point alternation (odd-even effect) and mesophase stability thresholds in liquid crystalline materials.[1][2]

  • Dielectric Component Design: Its polar amide linkage combined with a non-polar tail makes it a candidate for studying dielectric relaxation in organic solids.[1][2]

This guide provides a validated protocol for the high-purity synthesis, single-crystal growth, and solid-state characterization of this compound, designed to ensure reproducibility in material property analysis.[1]

Critical Mechanism: The Amide Synthon[2]

The utility of this compound in materials science hinges on its ability to self-assemble.[1] The amide group (-CONH-) acts as a donor (N-H) and an acceptor (C=O).[1][2]

  • The Competition: The crystal lattice is defined by the conflict between the steric demand of the 4-ethoxy group and the electronic requirement of the amide hydrogen bond network.[2]

  • The Outcome: Depending on solvent choice and cooling rate, the molecule can adopt different polymorphic forms, making it an excellent probe for studying nucleation kinetics .[2]

Visualizing the Assembly Logic

G Precursor This compound (Monomer) Interaction Intermolecular Forces Precursor->Interaction Self-Assembly Motif1 Motif A: C(4) Chain (Linear Polymer) Interaction->Motif1 Steric Control (Fast Kinetic) Motif2 Motif B: R2,2(8) Dimer (Centrosymmetric) Interaction->Motif2 Thermodynamic Stability Property Macroscopic Material Property (Melting Pt / Solubility) Motif1->Property Motif2->Property

Figure 1: Logical flow of supramolecular assembly.[1][2] The molecule chooses between linear chains (C4) or cyclic dimers (R2,2(8)) based on crystallization conditions.

Validated Protocol: Synthesis and Crystal Growth

Objective: Synthesize >99.5% pure this compound for physical property characterization. Principle: Nucleophilic acyl substitution (Schotten-Baumann conditions) followed by controlled recrystallization.[1][2]

Materials Required
  • Reagents: 4-Ethoxybenzoic acid (Precursor A), Thionyl chloride (

    
    ), Aniline (Precursor B), Triethylamine (
    
    
    
    ), Dichloromethane (DCM, anhydrous).[1][2]
  • Equipment: Reflux condenser, inert gas manifold (

    
    ), Rotary evaporator, Vacuum oven.[1][2]
    
Step-by-Step Methodology
Phase 1: Activation of the Carboxylic Acid
  • Charge: In a dry 250 mL round-bottom flask, dissolve 10.0 mmol of 4-ethoxybenzoic acid in 20 mL of anhydrous DCM.

  • Catalysis: Add 1 drop of DMF (Dimethylformamide) as a catalyst.[1]

  • Chlorination: Add 12.0 mmol of thionyl chloride dropwise at

    
    .
    
  • Reaction: Reflux at

    
     for 2 hours until gas evolution (
    
    
    
    ) ceases.
    • Checkpoint: The solution should turn clear yellow.[1][2]

  • Isolation: Evaporate excess

    
     and solvent under reduced pressure to obtain 4-ethoxybenzoyl chloride  as a solid residue.[1][2] Do not purify further; use immediately.[1]
    
Phase 2: Amide Coupling
  • Preparation: Dissolve the crude acid chloride in 15 mL anhydrous DCM.

  • Scavenger Mix: In a separate flask, mix 10.0 mmol aniline and 12.0 mmol triethylamine in 15 mL DCM.

  • Addition: Slowly add the acid chloride solution to the aniline mixture at

    
     under 
    
    
    
    atmosphere.
    • Why: Exothermic reaction control prevents side-product formation (di-acylation).[1]

  • Completion: Stir at room temperature for 4 hours.

  • Quench: Pour the mixture into 50 mL ice-cold 1M HCl (to remove unreacted amine) and extract the organic layer.

  • Wash: Wash with saturated

    
     (removes unreacted acid) and brine. Dry over 
    
    
    
    .[1][2][3]
Phase 3: Purification & Crystal Growth (The Critical Material Step)

To obtain material-grade crystals, simple precipitation is insufficient.[1][2]

  • Crude Solid: Evaporate solvent to yield an off-white solid.[1][2]

  • Recrystallization (Solvent Selection):

    • For Thermodynamic Form: Dissolve in minimum boiling Ethanol .[1][2] Cool slowly (1°C/min) to Room Temp.[1]

    • For Kinetic Form: Dissolve in Acetone/Hexane (1:1) . Flash cool in an ice bath.

  • Harvesting: Filter crystals and dry in a vacuum oven at

    
     for 24 hours.
    

Characterization & Data Interpretation

Experimental Workflow Visualization

Protocol start Start: Raw Materials step1 Acid Chloride Formation (SOCl2, Reflux) start->step1 step2 Coupling Reaction (Aniline, Et3N, DCM) step1->step2 step3 Work-up (HCl Wash -> NaHCO3 Wash) step2->step3 step4 Recrystallization (Ethanol vs. Acetone) step3->step4 end Final Material (Single Crystals) step4->end

Figure 2: Synthesis and purification workflow for this compound.

Key Data Metrics
ParameterExpected ValueRelevance to Materials Science
Melting Point

High melting point indicates strong intermolecular hydrogen bonding lattice.[1]
Crystal System Triclinic or MonoclinicDependent on polymorph; critical for optical birefringence studies.[1][2]
IR Signature

(N-H str)
Sharp peak confirms non-associated N-H (if dilute) or H-bonded network (if broad).[1][2]
Solubility Low in Water, High in DMSODefines processing solvents for thin-film applications.[1]

Advanced Application: Polymorph Screening

Context: In drug development and organic electronics, the solid-state packing determines stability.[1][2] this compound is prone to conformational polymorphism due to the rotation of the ethoxy group relative to the phenyl ring.[1]

Protocol:

  • Prepare saturated solutions in solvents with varying polarity: Methanol (Polar protic), Acetonitrile (Polar aprotic), and Toluene (Non-polar).[1][2]

  • Allow slow evaporation at constant temperature (

    
    ).
    
  • Analyze resulting crystals via Powder X-Ray Diffraction (PXRD) .

    • Insight: Differences in

      
       peak positions indicate different packing arrangements (polymorphs), which will exhibit different densities and melting points.[1][2]
      

References

  • Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014).[1][2][4] Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(9), o921.[1][2] Link

    • Note: This reference describes the methoxy-analog, providing the structural foundation (isostructurality)
  • PubChem. (2025).[1][2][4][5] 4-Ethoxybenzamide Compound Summary. National Library of Medicine.[1][2] Link[2]

    • Source for physicochemical property valid
  • Gelbrich, T., & Griesser, U. J. (2024).[1][2] Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14. Link[1][2]

    • Provides the methodological basis for polymorph screening in substituted benzamides.
  • Gray, G. W., & Jones, B. (1955).[1][2] Mesomorphism and Chemical Constitution.[1][2] Part IV. The Effect of the Terminal Group on the Mesomorphism of the N-p-Alkoxybenzylidene-p-aminobiphenyls. Journal of the Chemical Society.[1][2]

    • Foundational text establishing the relationship between alkoxy chain length and liquid crystalline behavior in similar rod-like molecules.

Disclaimer: This protocol involves the use of corrosive reagents (thionyl chloride) and should be performed in a fume hood with appropriate PPE.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Ethoxy-N-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Yield Optimization & Troubleshooting | CAS: 15437-13-5

Module 1: The Chemistry Engine (Reaction Optimization)

The "Golden Standard" Route: Schotten-Baumann Acylation

While direct amidation using coupling agents (EDC/HATU) is common in medicinal chemistry, the Schotten-Baumann reaction (Acid Chloride + Amine) remains the most robust method for synthesizing simple benzamides like 4-ethoxy-N-phenylbenzamide with yields >90%.

The Mechanism: The reaction proceeds via nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon of 4-ethoxybenzoyl chloride. A base is critical to neutralize the HCl byproduct, preventing the protonation of the aniline (which would render it non-nucleophilic).[1]

Key Reaction Variables:

VariableRecommendationScientific Rationale (Causality)
Reagent Stoichiometry 1.0 eq Aniline : 1.1 eq Acid ChlorideA slight excess of the acid chloride drives the reaction to completion, compensating for minor hydrolysis.
Base Choice Pyridine (solvent/base) or Et₃N/DCMPyridine acts as both a solvent and an acyl transfer catalyst (forming a reactive N-acylpyridinium intermediate).
Temperature 0°C

RT
The reaction is exothermic. Starting at 0°C prevents side reactions (dimerization) and controls the rate.
Solvent System Anhydrous DCM or THFWater must be excluded during the addition phase to prevent hydrolysis of the acid chloride to 4-ethoxybenzoic acid.
Reaction Workflow Visualization

The following diagram outlines the optimized workflow to minimize yield loss at each stage.

ReactionWorkflow Start Start: Aniline + Base (in DCM/Pyridine) Add Addition: 4-Ethoxybenzoyl Chloride (Dropwise @ 0°C) Start->Add Inert Atm (N2) React Reaction: Stir 2-4h @ RT (Monitor TLC) Add->React Warm to RT Quench Quench: Add 1M HCl (Remove xs Base) React->Quench Complete Isolate Isolation: Phase Sep & Evaporate Quench->Isolate Wash Organic Layer Purify Purification: Recrystallize (EtOH) Isolate->Purify Crude Solid

Caption: Optimized Schotten-Baumann workflow emphasizing temperature control and acidic quench to remove unreacted amine.

Module 2: Troubleshooting Matrix (FAQs)

Q1: My yield is consistently low (<50%). What is killing the reaction?

Diagnosis: The most common culprit is Hydrolysis of the Acid Chloride .[1]

  • The Science: 4-ethoxybenzoyl chloride is moisture-sensitive. If your solvent (DCM/THF) is "wet" or the atmosphere is humid, water competes with aniline as a nucleophile, reverting the chloride back to 4-ethoxybenzoic acid (which will not react with aniline without a coupling agent).

  • The Fix:

    • Use anhydrous solvents .

    • Check the quality of your acid chloride. If it is a solid, does it smell sharp/acrid (good) or like faint vinegar/odorless (bad)? If liquid, is it cloudy?

    • Protocol Adjustment: Increase acid chloride equivalents to 1.2–1.5 eq.

Q2: I see a "sticky oil" instead of a precipitate. How do I solidify it?

Diagnosis: This is likely an "oiling out" phenomenon caused by impurities (often unreacted aniline) lowering the melting point, or a super-saturated solution.

  • The Fix:

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1]

    • Seeding: Add a tiny crystal of pure product (if available) or a similar benzamide.

    • Solvent Swap: Evaporate the oil to dryness and triturate with cold Hexane or Diethyl Ether. The impurities often dissolve, leaving the amide as a solid.

Q3: The product has a lower melting point than literature (172°C). Why?

Diagnosis: Impure product.

  • Common Impurities:

    • 4-Ethoxybenzoic acid: Result of hydrolysis.[1] Soluble in base (NaHCO₃ wash removes this).

    • Aniline:[2][3][4] Unreacted starting material. Soluble in acid (1M HCl wash removes this).

    • Pyridinium salts: If pyridine was used.[1][5] Water washes remove this.

  • Validation: A pure sample of this compound should melt sharply between 172–173°C [1].

Q4: Can I use EDC/HATU instead?

Answer: Yes, but it is generally less efficient for this specific synthesis.

  • Pros: Milder conditions, avoids handling corrosive acid chlorides.

  • Cons: Atom economy is poor (large byproducts like urea from EDC); reagents are more expensive.

  • When to use: Only if you are synthesizing a derivative with sensitive functional groups (e.g., an alcohol or aldehyde on the ring) that might not survive the acid chloride preparation.

Module 3: Purification & Isolation Strategy

Yield is often lost after the reaction during workup. Follow this logic tree to maximize recovery.

PurificationLogic Crude Crude Reaction Mixture CheckTLC Check TLC (Major Spot + Minor Impurities?) Crude->CheckTLC Wash Acid/Base Wash Cycle (1M HCl then Sat. NaHCO3) CheckTLC->Wash Standard Workup Solid Is it a Solid? Wash->Solid Recryst Recrystallize (Boiling Ethanol) Solid->Recryst Yes (Preferred) Column Flash Chromatography (Hexane:EtOAc) Solid->Column No (Oily/Complex Mix) Final Pure Product (>98% Yield) Recryst->Final Column->Final

Caption: Decision tree for purification. Recrystallization is preferred for scalability and yield retention.

Module 4: The "Golden Standard" Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • Aniline: 0.93 g (10 mmol)

  • 4-Ethoxybenzoyl chloride: 2.03 g (11 mmol) [1.1 eq]

  • Triethylamine (Et₃N): 1.53 g (15 mmol) [1.5 eq]

  • Dichloromethane (DCM): 30 mL (Anhydrous)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Add Aniline (10 mmol) and Et₃N (15 mmol) to DCM (20 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve 4-ethoxybenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes.

    • Note: The solution may turn cloudy as triethylamine hydrochloride salts precipitate. This is normal.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 3:1). Starting aniline should be consumed.

  • Workup (The Yield Saver):

    • Dilute with DCM (50 mL).

    • Wash 1: 1M HCl (2 x 30 mL)

      
       Removes unreacted Aniline and Et₃N.
      
    • Wash 2: Sat. NaHCO₃ (2 x 30 mL)

      
       Removes unreacted 4-ethoxybenzoic acid.
      
    • Wash 3: Brine (1 x 30 mL)

      
       Drying.
      
  • Isolation: Dry organic layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure.

  • Purification: Recrystallize the crude white solid from hot Ethanol (or Ethanol/Water 9:1).

    • Target Yield: 85–95%

    • Target MP: 172–173°C[6]

References
  • Sigma-Aldrich. This compound Product Sheet. Link

  • BenchChem. Identifying and minimizing side reactions in benzamide synthesis. Link

  • Royal Society of Chemistry. Amide coupling yield prediction and optimization. Chemical Science. Link

Sources

Technical Support Center: 4-Ethoxy-N-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-ethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic process. The information provided is based on established chemical principles and practical laboratory experience to ensure the successful synthesis of your target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: I am consistently obtaining a low yield of my final product. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, typically performed via a Schotten-Baumann reaction, can stem from several factors related to starting materials, reaction conditions, and work-up procedures.[1][2]

Potential Causes and Solutions:

  • Hydrolysis of 4-Ethoxybenzoyl Chloride: Your acylating agent, 4-ethoxybenzoyl chloride, is highly susceptible to hydrolysis, reacting with moisture to form the unreactive 4-ethoxybenzoic acid.[3] This is a common cause of reduced yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Handle 4-ethoxybenzoyl chloride under anhydrous conditions, for instance, under a nitrogen or argon atmosphere. Use freshly opened or properly stored reagent.

  • Poor Quality of Aniline: Aniline is prone to oxidation, which can lead to the formation of colored impurities and byproducts that can interfere with the reaction.[4]

    • Solution: Use freshly distilled or commercially available high-purity aniline. If your aniline has a reddish-brown tint, it is a sign of oxidation and should be purified before use.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully calculate and measure the molar equivalents of 4-ethoxybenzoyl chloride and aniline. A slight excess of the acylating agent can sometimes be used to ensure complete consumption of the amine.

  • Suboptimal pH Control: The Schotten-Baumann reaction requires a base to neutralize the HCl generated.[5] If the pH is too low, the aniline will be protonated, rendering it non-nucleophilic. If the pH is too high, it can promote the hydrolysis of the acyl chloride.

    • Solution: Maintain the pH of the reaction mixture within the optimal range (typically pH 8-10) by the slow, controlled addition of a suitable base, such as aqueous sodium hydroxide or sodium carbonate.[6]

  • Inefficient Mixing in Biphasic Systems: If using a two-phase system (e.g., dichloromethane and water), inefficient stirring can lead to poor mass transfer between the organic and aqueous phases, slowing down the reaction.[1]

    • Solution: Ensure vigorous stirring to create a large interfacial area between the two phases, facilitating the reaction.

Issue 2: Unexpected Peaks in Analytical Spectra (NMR, HPLC, GC-MS)

Question: My analytical data (e.g., ¹H NMR, HPLC, GC-MS) shows unexpected peaks in addition to my product. What are these impurities?

Answer:

The presence of unexpected peaks indicates the presence of impurities. The identity of these impurities can often be deduced from their spectral characteristics and an understanding of the potential side reactions.

Common Impurities and Their Identification:

ImpurityLikely CauseAnalytical Signature
4-Ethoxybenzoic Acid Hydrolysis of 4-ethoxybenzoyl chloride.[3]A broad singlet in the ¹H NMR spectrum around 10-12 ppm (carboxylic acid proton). A distinct peak in HPLC with a different retention time than the product.
Unreacted Aniline Incomplete reaction.Characteristic aromatic signals for aniline in the ¹H NMR spectrum. A peak corresponding to the mass of aniline in GC-MS.
Diacylated Aniline (N-(4-ethoxybenzoyl)-N-phenyl-4-ethoxybenzamide) Reaction of the product with another molecule of 4-ethoxybenzoyl chloride.More complex aromatic region in the ¹H NMR spectrum and a higher molecular weight peak in MS.
Oxidation Products of Aniline Use of old or improperly stored aniline.[7]Can result in a variety of colored impurities, which may be visible in the crude product and can complicate purification. These may appear as multiple small peaks in chromatographic analyses.

Troubleshooting Workflow for Impurity Identification:

Caption: Troubleshooting workflow for identifying impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities originating from the starting materials?

A1: The most common impurities from starting materials are:

  • From 4-ethoxybenzoyl chloride: The primary impurity is 4-ethoxybenzoic acid , formed by hydrolysis.[3] It is crucial to minimize exposure of the acyl chloride to moisture.

  • From Aniline: Aniline is susceptible to air oxidation, leading to the formation of various colored compounds, such as p-benzoquinone and polymeric materials.[7] Using freshly purified aniline is the best way to avoid these impurities.

Q2: How can I effectively remove 4-ethoxybenzoic acid from my final product?

A2: 4-Ethoxybenzoic acid can be effectively removed by washing the crude product with a dilute aqueous base, such as 5% sodium bicarbonate or sodium carbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase, leaving the neutral amide product in the organic layer.

Q3: Is column chromatography or recrystallization better for purifying this compound?

A3: Both techniques can be effective, but the choice depends on the nature and quantity of the impurities.

  • Recrystallization is often the preferred method for amides as it can be highly effective for removing small amounts of impurities and is generally less labor-intensive than chromatography for larger scales.[8] A suitable solvent system (e.g., ethanol/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Column chromatography is more suitable when dealing with a mixture of several impurities with polarities similar to the product. A solvent system of intermediate polarity, such as ethyl acetate/hexane, is typically used.

Q4: What is the role of the base in the Schotten-Baumann reaction for this synthesis?

A4: The base plays a crucial dual role in the Schotten-Baumann reaction.[9]

  • It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 4-ethoxybenzoyl chloride and aniline.

  • By removing the HCl, the base prevents the protonation of the unreacted aniline, ensuring that the aniline remains a free nucleophile and can react with the acyl chloride.

Q5: Can I use a different acylating agent instead of 4-ethoxybenzoyl chloride?

A5: Yes, it is possible to synthesize this compound from 4-ethoxybenzoic acid using a coupling agent. This approach avoids the use of the moisture-sensitive acyl chloride. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Basic Wash to Remove Acidic Impurities
  • Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate.

  • Drain the lower organic layer (or the upper layer, depending on the solvent) and discard the aqueous layer.

  • Repeat the wash with the basic solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Diagrams

Main Reaction and Side Reaction

G cluster_main Main Reaction cluster_side Common Side Reaction A 4-Ethoxybenzoyl Chloride C This compound A->C B Aniline B->C D 4-Ethoxybenzoyl Chloride F 4-Ethoxybenzoic Acid (Impurity) D->F E Water (Moisture) E->F

Caption: Synthesis of this compound and a common side reaction.

References

  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. Available from: [Link]

  • Ataman Kimya. ANILINE. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available from: [Link]

  • Quora. What is the Schottan-Baumann reaction?. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Sciencemadness Discussion Board. aniline impurities. Available from: [Link]

  • PubChem. p-Anisoyl chloride | C8H7ClO2 | CID 7477. Available from: [Link]

  • NIST. Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. Available from: [Link]

  • PubChem. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. Available from: [Link]

  • ArtMolecule. Impurities and Degradation products | @rtMolecule. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link]

  • EPA. 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. Available from: [Link]

  • PubMed Central. Crystal structure of 4-methoxy-N-phenylbenzamide. Available from: [Link]

  • PubChem. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059. Available from: [Link]

  • PubMed Central. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Available from: [Link]

  • Semantic Scholar. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • Google Patents. CN111548263A - Process method for preparing o-ethoxy benzoyl chloride.
  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

  • PubMed. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • LookChem. 4-methoxy-N-phenylbenzamide - 7465-88-5, C14H13NO2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of N-(4'-nitrobenzoyl)-aniline. Available from: [Link]

  • ResearchGate. Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses | Request PDF. Available from: [Link]

  • PubMed. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available from: [Link]

Sources

Technical Support Center: Stability & Degradation of 4-Ethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for analytical chemists and formulation scientists encountering stability issues with 4-ethoxy-N-phenylbenzamide (CAS: Analogous to 93-98-1 derivatives). Unlike generic MSDS sheets, this document focuses on the causality of degradation and provides actionable troubleshooting workflows.

Quick Reference: Physicochemical Profile
PropertyValue / CharacteristicRelevance to Stability
Structure 4-EtO-C₆H₄-C(=O)-NH-C₆H₅Amide linkage is the primary stability weak point.
Hydrolytic Risk Low (Neutral pH); High (Extreme pH)Stable in water at RT; degrades in 0.1N HCl/NaOH.
Photostability ModerateSusceptible to Photo-Fries rearrangement under UV.
pKa (Amide) ~ -1.5 (Very weak base)Remains neutral in standard HPLC mobile phases.
Degradants 4-Ethoxybenzoic acid, AnilineAniline is toxic; Acid alters pH of unbuffered solutions.
Module 1: Hydrolytic Degradation (Acid/Base)

User Query: "I am observing a 5-10% loss in potency during stress testing (0.1 N HCl at 60°C), but my chromatogram shows severe tailing for one of the degradants. What is happening?"

Root Cause Analysis

The amide bond in this compound is robust against neutral hydrolysis but susceptible to acid- and base-catalyzed cleavage.

  • Acidic Conditions: Protonation of the carbonyl oxygen renders the carbon susceptible to nucleophilic attack by water.

  • Basic Conditions: Direct nucleophilic attack by hydroxide ion (

    
    ) on the carbonyl carbon.
    

The Tailing Issue: The degradation products have distinct ionization behaviors.

  • Degradant A (4-Ethoxybenzoic acid): pKa ~4.5. At low pH (HPLC mobile phase), it is neutral and retains well.

  • Degradant B (Aniline): pKa ~4.6. In acidic mobile phases, it becomes protonated (

    
    ). If your column has residual silanols, the cationic aniline will interact strongly, causing peak tailing .
    
Mechanism Visualization

Hydrolysis Parent This compound (Neutral) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- AcidProd 4-Ethoxybenzoic Acid (Retains on C18) Inter->AcidProd Cleavage AmineProd Aniline (Tails on C18 w/o Endcapping) Inter->AmineProd Cleavage

Figure 1: Hydrolytic cleavage pathway yielding acidic and basic fragments.

Troubleshooting Protocol: Hydrolytic Stress Test

Use this protocol to confirm hydrolytic instability vs. oxidative loss.

  • Prepare Stock: Dissolve 10 mg substance in 1 mL Acetonitrile.

  • Acid Stress: Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours.

  • Neutral Control: Add 1 mL Water. Heat at 60°C for 4 hours.

  • Quench: Neutralize acid samples with equal vol. NaOH (and vice versa) immediately before injection to prevent column damage.

  • Analysis: If recovery <95% in Acid/Base but ~100% in Neutral, the pathway is confirmed hydrolysis.

Module 2: Photostability & "Ghost" Peaks

User Query: "My sample solution was left on the bench near a window for 2 days. I now see small impurities eluting after the main peak. Is this oxidation?"

Root Cause Analysis

While oxidation is possible (N-oxidation), Photo-Fries Rearrangement is the more likely culprit for aromatic amides exposed to UV/VIS light. The amide bond breaks homolytically to form a radical pair, which recombines to form ortho- or para- amino-benzophenone derivatives. These isomers are structurally similar to the parent but more non-polar, often eluting after the parent peak on Reverse Phase columns.

Mechanism Visualization

PhotoFries Parent Parent Molecule (Amide) Radical Solvent Cage Radical Pair Parent->Radical UV Light (hv) Ortho Ortho-Isomer (2-Amino-4'-ethoxybenzophenone) Radical->Ortho Recombination Para Para-Isomer (4-Amino-4'-ethoxybenzophenone) Radical->Para Recombination

Figure 2: Photo-Fries rearrangement pathway common in N-phenylbenzamides.

Corrective Action
  • Amber Glass: All stock solutions must be stored in amber glassware.

  • Actinometric Control: When performing ICH Q1B testing, use a dark control (wrapped in foil) alongside the exposed sample. If the dark control is clean, the degradation is purely photonic.

Module 3: Analytical Method Optimization

User Query: "I cannot separate the Aniline degradant from the solvent front, or it co-elutes with the parent."

The Separation Strategy

Separating a neutral amide, a weak acid, and a weak base requires strict pH control.

  • High pH (>7): Aniline is neutral (retains well). Acid is ionized (elutes in dead volume).

  • Low pH (<3): Aniline is ionized (elutes early). Acid is neutral (retains well).

Recommended Method (Gradient): To capture both degradants and the parent, use a buffered acidic mobile phase with a modern "Base-Deactivated" column.

ParameterConditionRationale
Column C18 (L1) Endcapped, 3.5 µmEndcapping reduces silanol interactions with Aniline.
Mobile Phase A 10mM Ammonium Formate, pH 3.0Low pH suppresses Acid ionization (better retention).
Mobile Phase B AcetonitrileStrong eluent for the neutral parent.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nmMax absorbance for the benzamide chromophore.

Gradient Table:

  • 0 min: 5% B (Elutes ionized Aniline early but separated from void)

  • 5 min: 5% B

  • 15 min: 80% B (Elutes Parent and rearranged photo-isomers)

  • 20 min: 80% B

Troubleshooting Decision Tree

Use this logic flow to diagnose the source of instability in your experiment.

Troubleshooting Start Issue Detected CheckType Type of Issue? Start->CheckType Loss Loss of Potency CheckType->Loss ExtraPeaks New Impurity Peaks CheckType->ExtraPeaks CheckpH Check Solution pH Loss->CheckpH CheckLight Check Light Exposure ExtraPeaks->CheckLight Hydrolysis Cause: Hydrolysis (Check Acid/Base) CheckpH->Hydrolysis pH < 2 or > 9 Photo Cause: Photolysis (Photo-Fries) CheckLight->Photo Exposed to Light Oxidation Cause: Oxidation (Check Headspace) CheckLight->Oxidation Kept in Dark

Figure 3: Diagnostic workflow for stability issues.

References
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Broadbelt, L. J., et al. (1994).[1] Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide.[1] Polymer Degradation and Stability.[1][2] Link

  • NIST Chemistry WebBook. Benzamide, N-phenyl- (Benzanilide) Spectral Data. National Institute of Standards and Technology. Link

  • Sielc Technologies. Separation of Benzanilide on Newcrom R1 HPLC column.Link

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Ethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-ethoxy-N-phenylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this reaction from the lab bench to larger-scale production. Here, we dissect common problems, explain the underlying chemical principles, and provide validated protocols to enhance yield, purity, and process robustness.

Section 1: Reaction Fundamentals and Core Synthesis Pathway

The synthesis of this compound is fundamentally an amide bond formation, most commonly achieved via the acylation of aniline with an activated form of 4-ethoxybenzoic acid. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a robust and widely used method for this transformation.[1][2]

The primary pathway involves two key stages:

  • Activation of Carboxylic Acid: Conversion of 4-ethoxybenzoic acid to the more reactive 4-ethoxybenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Coupling: The nucleophilic attack of aniline on the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

Reaction_Pathway cluster_activation Stage 1: Acid Chloride Formation cluster_coupling Stage 2: Amide Coupling (Schotten-Baumann) A 4-Ethoxybenzoic Acid C₉H₁₀O₃ B 4-Ethoxybenzoyl Chloride C₉H₉ClO₂ A->B Activation C Aniline C₆H₇N B->C Reacts with Reagent1 SOCl₂ or (COCl)₂ D This compound C₁₅H₁₅NO₂ C->D Acylation Reagent2 Base (e.g., NaOH, Pyridine)

Caption: Core two-stage synthesis pathway for this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common issues encountered during the scale-up of the this compound synthesis in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Q: We achieved an 85% yield at the 1g scale, but upon scaling to 100g, our yield dropped to 55%. What are the most likely causes and how can we mitigate this?

A: A significant drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations, as well as moisture sensitivity.

Causality & Solutions:

  • Hydrolysis of 4-Ethoxybenzoyl Chloride: This is the most common culprit. Acyl chlorides are highly sensitive to moisture, reacting with water to form the unreactive 4-ethoxybenzoic acid.[4][5] On a larger scale, longer addition times and greater surface area exposure can exacerbate this issue.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Temperature Control: The acylation of aniline is exothermic. On a small scale, this heat dissipates quickly. On a larger scale, inefficient heat removal can lead to a temperature spike, promoting side reactions and potential degradation of the product or reactants.

    • Solution: Use a reactor with efficient overhead stirring and a cooling jacket. Add the 4-ethoxybenzoyl chloride slowly and portion-wise to the aniline solution, monitoring the internal temperature closely. A controlled addition rate is crucial for maintaining the optimal reaction temperature (typically 0-10 °C for the initial phase).

  • Inefficient Mixing & Localized "Hotspots": In a large reactor, poor mixing can create areas where reactant concentrations are too high (leading to side reactions) or too low (incomplete reaction).

    • Solution: Use appropriate agitation (e.g., mechanical overhead stirrer with a properly sized impeller). Ensure the aniline and base are fully dissolved or well-suspended before beginning the acyl chloride addition.

  • Incomplete Reaction: Insufficient reaction time or non-optimal stoichiometry can leave starting materials unreacted.

    • Solution: Monitor the reaction progress using in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After the initial exothermic addition, allow the reaction to stir for an adequate period (e.g., 2-4 hours), potentially allowing it to warm to room temperature to ensure completion.[4]

Table 1: Key Parameter Optimization for Scale-Up

ParameterLab Scale (1g)Pilot Scale (100g)Rationale for Change
Solvent Quality Reagent gradeAnhydrous gradeTo minimize hydrolysis of the acyl chloride.[4]
Atmosphere Ambient airInert (N₂ or Ar)Prevents atmospheric moisture from entering the reaction.
Addition Rate Rapid (1-2 min)Slow, controlled (30-60 min)Manages exotherm and prevents temperature spikes.
Temperature Control Ice bathJacketed reactor with chillerEnsures consistent and efficient heat removal.
Stirring Magnetic stir barMechanical overhead stirrerProvides efficient mixing for a larger volume, preventing hotspots.
Monitoring Final TLC/NMRIn-process TLC/HPLCAllows for real-time tracking of reaction completion.
Issue 2: Product Purity and Impurity Profile

Q: Our final product shows persistent impurities after workup, specifically unreacted aniline and 4-ethoxybenzoic acid. How can we improve the purification process?

A: This indicates an inefficient workup procedure. The chemical properties of the desired amide, the basic starting material (aniline), and the acidic byproduct (4-ethoxybenzoic acid) can be exploited for effective separation.

Causality & Solutions:

  • Residual Aniline (Basic Impurity): Aniline is a basic amine and will remain in the organic layer if not properly neutralized and extracted.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the aniline, forming the water-soluble anilinium chloride salt, which will partition into the aqueous phase. C₆H₅NH₂ (org) + HCl (aq) → C₆H₅NH₃⁺Cl⁻ (aq)

  • Residual 4-Ethoxybenzoic Acid (Acidic Impurity): This impurity arises from the hydrolysis of 4-ethoxybenzoyl chloride. It is an acidic carboxylic acid.

    • Solution: Wash the organic layer with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃). This will deprotonate the carboxylic acid, forming the water-soluble sodium 4-ethoxybenzoate salt, which partitions into the aqueous layer. EtO-C₆H₄-COOH (org) + NaOH (aq) → EtO-C₆H₄-COONa (aq) + H₂O

Q: We've identified an unknown byproduct with a higher molecular weight by LC-MS. What could it be?

A: While less common with aniline due to its reduced nucleophilicity after the first acylation, a higher molecular weight impurity could be the result of diacylation, especially if a strong, non-hindered base is used in a non-aqueous system. Other side reactions can also occur under non-optimized conditions.

Side_Reactions cluster_impurities Potential Impurities MainProduct This compound (Desired Product) Impurity2 N,N-bis(4-ethoxybenzoyl)aniline (Diacylation Product) MainProduct->Impurity2 + Acyl Chloride (Excess Reagent/ Harsh Conditions) AcylChloride {4-Ethoxybenzoyl Chloride} AcylChloride->MainProduct + Aniline (Main Reaction) Impurity1 4-Ethoxybenzoic Acid (Hydrolysis Product) AcylChloride->Impurity1 Side Reaction 1 Aniline Aniline Aniline->MainProduct Water H₂O (Moisture) Water->AcylChloride Hydrolysis

Caption: Potential side reactions leading to common impurities.

Impurity Profiling: It is critical to characterize all impurities representing >0.1% of the total product mass, per ICH guidelines.[6][7] Techniques like LC-MS, GC-MS, and preparative HPLC followed by NMR are essential for structural elucidation of unknown byproducts.[7]

Issue 3: Product Isolation and Crystallization

Q: After workup and solvent removal, our crude product is a persistent oil or a gummy solid that is difficult to handle and purify. How can we induce crystallization?

A: This is a common challenge in purification. The goal is to find conditions where the desired product has low solubility while impurities remain in solution.

Solutions & Methodologies:

  • Trituration: This technique involves stirring the oil or gummy solid with a solvent in which the desired product is poorly soluble but the impurities are soluble.[5] Hexanes or heptane are excellent starting points for this. The process can mechanically induce crystallization.

  • Solvent Screening for Recrystallization: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8] A solvent system, often a combination of a "good" solvent (dissolves the product) and an "anti-solvent" (product is insoluble), is often effective.

    • Recommended Systems for this compound:

      • Ethanol/Water

      • Ethyl Acetate/Heptane

      • Toluene/Heptane

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to a supersaturated solution of the crude product can initiate crystallization.[5]

  • Slow Cooling: Rapid cooling (e.g., crashing a hot solution into an ice bath) often leads to the formation of oils or very small, impure crystals. Allowing the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the growth of larger, purer crystals.[9]

Section 3: FAQs for Process Safety and Control

Q1: What is the safest and most efficient way to prepare 4-ethoxybenzoyl chloride on a large scale? A1: Reacting 4-ethoxybenzoic acid with thionyl chloride (SOCl₂) is a common and effective method. To improve safety and purity on a scale, add the thionyl chloride to a slurry of the acid in an appropriate solvent (e.g., toluene) at a controlled temperature. A catalytic amount of dimethylformamide (DMF) can accelerate the reaction. The reaction produces HCl and SO₂ gas, which must be scrubbed through a basic solution. It is crucial to remove all excess thionyl chloride (a common method is via vacuum distillation) before proceeding to the next step, as its presence can cause unwanted side reactions.

Q2: Which analytical techniques are essential for in-process controls (IPCs) during this synthesis? A2: For the conversion of the acid to the acid chloride, you can monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester formation by GC or HPLC. For the main coupling reaction, HPLC is the preferred method. It can simultaneously track the disappearance of the starting materials (aniline and 4-ethoxybenzoyl chloride) and the appearance of the product (this compound), allowing for precise determination of the reaction endpoint.

Q3: What are the primary safety concerns when scaling up this reaction? A3:

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-Ethoxybenzoyl Chloride: A lachrymator and corrosive. Handle with care.

  • Aniline: Toxic and readily absorbed through the skin. Use appropriate gloves and PPE.

  • Exothermic Reaction: The acylation step requires careful temperature control to prevent a runaway reaction. Always have a robust cooling system in place.

  • Gas Evolution: Both the acid chloride formation (HCl, SO₂) and the coupling reaction (HCl, if not immediately neutralized) produce corrosive gases that must be safely vented and scrubbed.

Section 4: Validated Experimental Protocols

Protocol 1: Preparation of 4-Ethoxybenzoyl Chloride
  • Setup: Equip a dry, jacketed reactor with a mechanical stirrer, a temperature probe, a condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution).

  • Charging: Charge the reactor with 4-ethoxybenzoic acid (1.0 eq) and toluene (3 mL per gram of acid).

  • Reaction: Begin stirring and add thionyl chloride (1.5 eq) dropwise, maintaining an internal temperature below 40 °C. After the addition is complete, slowly heat the mixture to 70-80 °C and hold for 2-4 hours, or until gas evolution ceases and IPC shows full conversion.

  • Workup: Cool the reaction mixture to 40-50 °C. Apply a vacuum to distill off the excess thionyl chloride and toluene. The resulting crude 4-ethoxybenzoyl chloride can be used directly in the next step or purified further by vacuum distillation.

Protocol 2: Scale-Up Synthesis of this compound
  • Setup: In a separate dry, jacketed reactor equipped with a mechanical stirrer and temperature probe, prepare a solution for the coupling reaction.

  • Charging: Charge the reactor with aniline (1.0 eq), a suitable solvent like dichloromethane or 2-MeTHF (5 mL per gram of aniline), and a base like triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cooling: Cool the solution to 0-5 °C with stirring.

  • Addition: Slowly add a solution of 4-ethoxybenzoyl chloride (1.05 eq) in the same solvent, maintaining the internal temperature at 0-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by HPLC until the aniline is consumed.

  • Quenching: Carefully quench the reaction by adding water.

Protocol 3: Optimized Workup and Recrystallization
  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Acid Wash: Wash the organic layer sequentially with 1M HCl (to remove excess aniline and base).

  • Base Wash: Wash the organic layer with saturated NaHCO₃ solution (to remove any 4-ethoxybenzoic acid).

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Transfer the crude solid/oil to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the material completely.

    • While hot, slowly add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize recovery.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under a vacuum to a constant weight.

References

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-methoxy-N-phenylbenzamide. Available at: [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Available at: [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • National Institutes of Health. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • International Union of Crystallography. (2022). Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2010). Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. Available at: [Link]

  • ResearchGate. (n.d.). Crystal Structure of 2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)- phenyl]-benzamide. Available at: [Link]

  • National Institutes of Health. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 4-methoxy aniline with benzoyl chloride in the presence of... Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]

  • MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Available at: [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Available at: [Link]

  • Digital CSIC. (n.d.). Solving a chemical challenge in the synthesis of antiprotozoal agents targeting the DNA minor groove: A high yield. Available at: [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • ACS Publications. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • Homework.Study.com. (n.d.). Please write the mechanism for the formation of 4-chorobenzanilide from the combination of the following reactants.... Available at: [Link]

  • Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Amazon S3. (n.d.). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. Available at: [Link]

  • Brainly.in. (2019). write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained? Available at: [Link]

  • PubChem. (n.d.). p-Ethoxybenzamide. Available at: [Link]

  • ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Available at: [Link]

  • Filo. (2023). The reaction of aniline with benzoyl chloride gives. Available at: [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of 4-ethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-ethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered during the analysis of this and similar aromatic amide compounds. Our approach is rooted in a deep understanding of chromatographic principles and extensive field experience to provide you with not just solutions, but the reasoning behind them.

Introduction to the Analyte: this compound

This compound is a neutral aromatic amide. Understanding its chemical nature is the first step in effective troubleshooting. With a predicted high pKa value (likely exceeding 13), the amide proton is not readily ionizable under typical reversed-phase HPLC conditions (pH 2-8)[1]. This means that issues with peak shape are less likely to be due to analyte ionization and more often related to secondary interactions with the stationary phase, or other system and method-related factors.

Common Troubleshooting Scenarios in a Question-and-Answer Format

This section addresses specific issues you may encounter during your HPLC analysis of this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Q1: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing for neutral amide compounds is a classic sign of secondary interactions with the stationary phase[2][3]. Silica-based C18 columns, even when end-capped, have residual silanol groups (Si-OH) on their surface. The lone pair of electrons on the oxygen of the amide carbonyl in your analyte can form hydrogen bonds with these acidic silanols. This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail[3].

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), you can suppress the ionization of the residual silanol groups, reducing their ability to interact with the analyte.

    • Action: Prepare your aqueous mobile phase with a buffer at the target pH. A 20 mM phosphate buffer is a good starting point. Ensure your column is stable at this pH[4].

  • Use a Highly End-Capped or Sterically Protected Column: Modern columns are designed with advanced end-capping techniques or have bulky side chains that physically block access to the residual silanols.

    • Action: If you are using an older column, consider switching to a newer generation, high-purity silica column with robust end-capping.

  • Mobile Phase Modifier: The choice of organic modifier can influence peak shape.

    • Action: If using acetonitrile, try switching to methanol, or a combination of both. Methanol can sometimes interact differently with the stationary phase and may reduce tailing.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.

    • Action: Reduce the injection volume or the concentration of your sample and observe if the peak shape improves[5][6].

Q2: The peak for my analyte is broad, leading to poor resolution from other components. What steps should I take to sharpen the peak?

A2: Diagnosing the Cause of Peak Broadening

Broad peaks can stem from several sources, including issues with the column, the HPLC system (extra-column volume), or the mobile phase.

Troubleshooting Protocol:

  • Evaluate Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.

    • Action: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.

  • Assess Column Health: A deteriorating column can lead to broad peaks. This can be due to a void at the column inlet or contamination.

    • Action:

      • Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent (like 100% acetonitrile or methanol) for 20-30 column volumes to wash away any particulates on the inlet frit.

      • If the problem persists, the column may be at the end of its life and require replacement[7].

  • Optimize Mobile Phase Flow Rate: A flow rate that is too high or too low can lead to band broadening.

    • Action: Perform a flow rate optimization study (e.g., varying the flow rate from 0.8 mL/min to 1.2 mL/min for a standard 4.6 mm ID column) to find the optimal efficiency.

  • Ensure Proper Mobile Phase Preparation: Inadequately mixed or degassed mobile phase can cause issues.

    • Action: Always filter and thoroughly degas your mobile phases before use. If you are mixing solvents online, ensure the mixer is functioning correctly[8].

Q3: I am observing split peaks for this compound. What could be the reason, and how do I resolve this?

A3: Investigating the Source of Split Peaks

Split peaks are often indicative of a problem at the head of the column or an issue with the sample solvent.

Troubleshooting Protocol:

  • Check for a Blocked or Contaminated Inlet Frit/Guard Column: Particulates from the sample or system can partially block the inlet frit of the column or the guard column, causing the sample to be distributed unevenly onto the stationary phase.

    • Action:

      • Remove the guard column and re-inject. If the peak shape is restored, replace the guard column.

      • If there is no guard column, or the problem persists, reverse-flush the analytical column as described in A2. If this doesn't work, the column may need to be replaced.

  • Evaluate Sample Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly and in a distorted band.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If the analyte has poor solubility in the mobile phase, use the weakest solvent possible that will still dissolve the sample, and inject the smallest possible volume.

  • Consider Co-elution: While less likely for a pure standard, in a sample matrix, a split peak could be two different compounds eluting very close together.

    • Action: Change the selectivity of your method by altering the mobile phase composition (e.g., switching from acetonitrile to methanol), changing the pH, or trying a different column chemistry (e.g., a phenyl-hexyl column which can offer different selectivity for aromatic compounds).

Systematic Troubleshooting Workflow

For a logical approach to diagnosing poor resolution, follow the workflow outlined in the diagram below. This will help you systematically eliminate potential causes and efficiently arrive at a solution.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues cluster_4 Solutions Poor_Resolution Poor Resolution Observed Check_System Q: Is the issue with all peaks or just the analyte? Poor_Resolution->Check_System All_Peaks All Peaks Affected Check_System->All_Peaks All Peaks Analyte_Only Analyte Peak Only Check_System->Analyte_Only Analyte Only System_Troubleshooting Troubleshoot System: - Check for leaks - Verify flow rate - Inspect pump and injector All_Peaks->System_Troubleshooting Column_Contamination Column Contamination/ Blocked Frit All_Peaks->Column_Contamination Peak_Shape Q: What is the peak shape issue? Analyte_Only->Peak_Shape Sol_System System Maintenance: - Replace seals/frits - Flush system - Calibrate pump System_Troubleshooting->Sol_System Column_Contamination->Sol_System Tailing Peak Tailing Peak_Shape->Tailing Broadening Peak Broadening Peak_Shape->Broadening Splitting Peak Splitting Peak_Shape->Splitting Sol_Tailing Address Secondary Interactions: - Lower mobile phase pH - Use high-purity, end-capped column - Change organic modifier Tailing->Sol_Tailing Sol_Broadening Reduce Band Broadening: - Minimize extra-column volume - Optimize flow rate - Check column health Broadening->Sol_Broadening Sol_Splitting Correct Peak Splitting: - Check/replace guard column - Match sample solvent to mobile phase - Rule out co-elution Splitting->Sol_Splitting

Caption: A workflow for troubleshooting poor HPLC resolution.

Recommended Starting HPLC Method Parameters

For those developing a new method or looking for a robust starting point for the analysis of this compound, the following parameters are recommended. These are based on common practices for similar aromatic amides.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µm (or smaller particle size for UHPLC)Good retention for moderately non-polar compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffering capacity to maintain a consistent pH and suppress silanol interactions.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 50-80% B over 10 minutesA good starting point for elution. Adjust as needed for resolution from impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nmA common wavelength for aromatic compounds. Confirm the optimal wavelength with a UV scan.
Injection Vol. 10 µLA typical volume; adjust based on concentration and sensitivity.

Method Validation and System Suitability

Any troubleshooting and method optimization should be performed within the framework of method validation to ensure the final method is robust, reliable, and fit for purpose. Key parameters to consider, as outlined in the ICH Q2(R1) guidelines, include specificity, linearity, accuracy, precision, and robustness[9].

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. According to USP General Chapter <621>, typical SST parameters include:

  • Tailing Factor (T): Should be ≤ 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: For replicate injections (n≥5), should be ≤ 2.0%.

  • Theoretical Plates (N): Should meet a minimum requirement (e.g., >2000) to ensure column efficiency.

Consistent monitoring of these parameters will help in the early detection of developing issues with your HPLC system or method.

References

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Islam, M., Z., Islam, M., S., & Uddin, A. B. M. H. (n.d.). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Retrieved from [Link]

  • Bates College. (n.d.). Broadening of Chromatographic Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). p-Ethoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Narvekar, M. S. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • Chrom-Art. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chromatography Online. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

Sources

dealing with incomplete reactions in N-phenylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Technical Support Center: N-Phenylbenzamide Synthesis

Welcome to the technical support center for N-phenylbenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-phenylbenzamide, a common yet sometimes challenging amide coupling reaction. Here, we address specific issues encountered during the experiment, explain the underlying chemical principles, and provide validated protocols to enhance your success.

Troubleshooting Guide: Incomplete Reactions & Impurities

This section addresses the most common problems encountered during the synthesis of N-phenylbenzamide, typically performed via the Schotten-Baumann reaction between aniline and benzoyl chloride.[1][2]

Q1: I am observing very low or no formation of my N-phenylbenzamide product. What are the likely causes and how can I fix it?

A1: Low or no product yield is the most frequent issue and can typically be traced back to the quality of your reagents or the reaction conditions. The primary causes are the deactivation of one or both of your starting materials.

Possible Causes & Solutions:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form benzoic acid, which is unreactive under these conditions. A strong smell of benzoyl chloride after the reaction period suggests it has not been fully consumed.[3]

    • Solution: Always use a fresh bottle of benzoyl chloride or distill it prior to use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if possible. Use anhydrous solvents.

  • Protonation of Aniline: The reaction generates hydrochloric acid (HCl) as a byproduct.[4][5] Without a base to neutralize it, this acid will protonate the nucleophilic nitrogen of the aniline starting material, forming an unreactive anilinium salt (C₆H₅NH₃⁺).

    • Solution: Ensure an adequate amount of base is present to act as an acid scavenger. Typically, a 10% aqueous sodium hydroxide solution is used in excess to maintain a basic pH throughout the reaction.[3][6] The base neutralizes the HCl, preserving the nucleophilicity of the aniline.[4]

  • Insufficient Mixing: The Schotten-Baumann reaction is often run as a biphasic system (e.g., dichloromethane and water).[7][8] The aniline and benzoyl chloride are in the organic phase, while the base is in the aqueous phase. If mixing is not vigorous enough, the reactants cannot interact effectively, and the generated HCl is not neutralized efficiently.

    • Solution: Use a magnetic stirrer set to a high speed to create a vortex and ensure maximum surface area between the two phases. Vigorous shaking for a set period is also a common procedure.[3][4]

Below is a logical workflow to diagnose low-yield issues.

TroubleshootingWorkflow start Problem: Low/No Product Yield check_reagents Are reagents fresh and solvents anhydrous? start->check_reagents check_base Is sufficient base present (pH > 10)? check_reagents->check_base Yes replace_reagents Action: Use fresh/distilled benzoyl chloride. Use anhydrous solvents. check_reagents->replace_reagents No check_mixing Is stirring vigorous enough for biphasic system? check_base->check_mixing Yes add_base Action: Add more 10% NaOH solution. Monitor pH. check_base->add_base No check_time Has reaction run for sufficient time? check_mixing->check_time Yes increase_stirring Action: Increase stirring speed to ensure efficient mixing of phases. check_mixing->increase_stirring No increase_time Action: Extend reaction time. Monitor progress via TLC. check_time->increase_time No success Yield Improved check_time->success Yes replace_reagents->check_base add_base->check_mixing increase_stirring->check_time increase_time->success ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral 1. Nucleophilic Attack BenzoylCl Benzoyl Chloride (Electrophile) BenzoylCl->Tetrahedral Amide N-Phenylbenzamide Tetrahedral->Amide 3. Leaving Group Departure (Cl⁻) Base Base (e.g., NaOH) Tetrahedral->Base 2. Proton Transfer HCl HCl (neutralized by base) Base->HCl

Caption: Mechanism of N-phenylbenzamide synthesis.

Q5: How can I monitor the progress of my reaction to determine the optimal reaction time?

A5: Thin-Layer Chromatography (TLC) is a simple, fast, and effective method for monitoring reaction progress. [9] Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate. Mark spots for your starting materials (aniline and benzoyl chloride) and the reaction mixture.

  • Spot the Plate: Dissolve a small amount of pure aniline and benzoyl chloride in a solvent (e.g., ethyl acetate) to use as standards. Use a capillary tube to spot these standards and a sample of your reaction mixture on the baseline.

  • Develop the Plate: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a 3:1 mixture of hexane:ethyl acetate). Let the solvent run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. Aniline and N-phenylbenzamide are typically UV-active.

  • Analyze: As the reaction proceeds, you will see the spot corresponding to aniline diminish in intensity while a new spot, corresponding to the N-phenylbenzamide product, appears and intensifies. The reaction is complete when the aniline spot is no longer visible. [10][11] Q6: Are there alternative methods to the Schotten-Baumann reaction for synthesizing N-phenylbenzamide if I have sensitive functional groups?

A6: Yes, while the Schotten-Baumann reaction is robust, other amide coupling methods can be used, especially if your substrates are sensitive to strong bases or contain other reactive groups. These methods typically involve activating a carboxylic acid (benzoic acid in this case) rather than using a reactive acyl chloride.

Common Coupling Reagents:

  • Carbodiimides (e.g., EDC, DCC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Often, an additive like 1-Hydroxybenzotriazole (HOBt) is included to improve efficiency and reduce side reactions. [12][13][14]* HATU/HBTU: These are uronium-based coupling reagents that are highly efficient and often used in peptide synthesis. They work well for difficult couplings, including those with electron-deficient amines or sterically hindered substrates. [13][15] These methods are typically performed in anhydrous organic solvents like DMF or dichloromethane with an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). [13][14]

Experimental Protocols & Data

Standard Protocol: N-Phenylbenzamide Synthesis via Schotten-Baumann

This protocol is a standard procedure for the synthesis of N-phenylbenzamide. [6][16] Materials:

  • Aniline (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve aniline (e.g., 2.5 mL, ~2.6 g) in 30 mL of dichloromethane.

  • Add 25 mL of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture in an ice bath to 0-5°C with vigorous stirring. [16]4. Slowly add benzoyl chloride (e.g., 3.5 mL, ~4.3 g) dropwise to the stirring mixture over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 30-60 minutes. The completion of the reaction can often be detected by the absence of the pungent smell of benzoyl chloride. [6]6. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of 5% HCl, 20 mL of 5% NaHCO₃, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N-phenylbenzamide.

  • Purify the crude product by recrystallization from an ethanol/water mixture as described in A3.

ExperimentalWorkflow setup 1. Setup Dissolve Aniline in DCM Add 10% NaOH Cool to 0-5°C addition 2. Reagent Addition Add Benzoyl Chloride dropwise with vigorous stirring setup->addition reaction 3. Reaction Stir at room temp for 30-60 min Monitor via TLC (optional) addition->reaction workup 4. Workup Separate organic layer Wash with Acid, Base, Brine reaction->workup isolation 5. Isolation Dry over MgSO₄ Filter and evaporate solvent workup->isolation purification 6. Purification Recrystallize from Ethanol/Water isolation->purification analysis 7. Analysis Check Melting Point & Purity (TLC/NMR) purification->analysis

Caption: General experimental workflow for N-phenylbenzamide synthesis.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Stoichiometry Aniline (1.0 eq), Benzoyl Chloride (1.05-1.1 eq)A slight excess of the acylating agent ensures full consumption of the more valuable amine.
Base 10% aq. NaOHSufficient to neutralize HCl byproduct and maintain a basic reaction medium. [3]
Solvent Biphasic: Water and a non-protic organic solvent (DCM, Ether)Separates the base from the reactants while allowing for efficient neutralization at the interface. [7]
Temperature 0-5°C for addition, then Room TemperatureControls the initial exothermic reaction, then allows the reaction to proceed to completion. [16]
Reaction Time 30-60 minutesTypically sufficient for this rapid reaction; can be monitored by TLC.

References

  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google P
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Schotten–Baumann reaction - Wikipedia. (URL: [Link])

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. (URL: [Link])

  • Chemistry Schotten Baumann Reaction - SATHEE. (URL: [Link])

  • SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE - TERAS. (URL: [Link])

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (URL: [Link])

  • Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration - ConnectSci. (URL: [Link])

  • Synthesis of N-Phenylbenzamide | PDF | Sodium Hydroxide | Chlorine - Scribd. (URL: [Link])

  • analytical methods. (URL: [Link])

  • SYNTHESIS Benzanilide BY BENZOLATION. (URL: [Link])

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. (URL: [Link])

  • Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration - ResearchGate. (URL: [Link])

  • Which is the best method for purifying N-Phenylpropanamide? : r/chemhelp - Reddit. (URL: [Link])

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (URL: [Link])

  • Schotten Baumann Reaction - BYJU'S. (URL: [Link])

  • N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea | Request PDF - ResearchGate. (URL: [Link])

  • Schotten-Baumann Reaction and its Mechanism - YouTube. (URL: [Link])

  • Benzanilide synthesis | PPTX - Slideshare. (URL: [Link])

  • Improved on-line benchtop 31P NMR reaction monitoring via multi resonance SHARPER - White Rose Research Online. (URL: [Link])

  • Research progress of N-nitrosamine detection methods: a review - Bioanalysis Zone. (URL: [Link])

  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und - The Royal Society of Chemistry. (URL: [Link])

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (URL: [Link])

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (URL: [Link])

Sources

Technical Support Center: Stability of 4-ethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the storage and handling of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound, as a member of the N-phenylbenzamide family, possesses a core amide linkage that, while generally stable, is susceptible to degradation under specific environmental conditions.[1] Understanding the potential degradation pathways is crucial for maintaining the compound's purity, potency, and safety throughout its lifecycle. The primary stability concerns for this class of compounds are hydrolysis, thermal decomposition, and photodegradation. This guide will equip you with the knowledge to identify, mitigate, and quantify these stability issues.

Frequently Asked Questions (FAQs)

Q1: I suspect my stored this compound has degraded. What are the initial steps to confirm this?

A1: The first step is to perform a comparative analysis of the suspected sample against a retained, properly stored standard. The most common techniques for this initial assessment are:

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method to visualize the presence of impurities. Spot both the standard and the suspect sample on a TLC plate and develop it in an appropriate solvent system. The appearance of additional spots in the lane of the suspect sample indicates the presence of degradation products.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment. An isocratic or gradient HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.[2]

  • UV-Visible Spectroscopy: While less specific, a change in the absorption spectrum, such as a shift in λmax or a change in absorbance, can suggest molecular alterations.[3]

Q2: What are the most likely degradation products of this compound?

A2: Based on the structure, the most probable degradation products arise from the cleavage of the amide bond through hydrolysis. This would yield 4-ethoxybenzoic acid and aniline. Under more extreme conditions, such as high heat, further degradation or side reactions could occur.

Q3: What are the optimal storage conditions for this compound?

A3: While specific stability data for this compound is not extensively published, based on related compounds like N-phenylbenzamide, it is recommended to store the compound in a cool, dry, and dark environment.[4] A desiccator at controlled room temperature or in a refrigerator is advisable. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q4: Can the ethoxy group on the benzoyl ring influence the stability compared to other substituted N-phenylbenzamides?

A4: Yes, the substituent can influence stability. The electron-donating nature of the ethoxy group might slightly influence the susceptibility of the carbonyl carbon to nucleophilic attack during hydrolysis compared to unsubstituted or electron-withdrawing group-substituted benzamides. However, the overall degradation pathways are expected to be similar. The thermal stability can also be influenced by such substitutions.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: New peaks, often with different retention times, are observed in the chromatogram of a stored sample compared to a freshly prepared standard.

  • Potential Cause: Chemical degradation of this compound.

  • Troubleshooting Workflow:

    start Unknown peaks in HPLC check_standard Analyze freshly prepared standard start->check_standard compare_spectra Compare UV spectra of peaks check_standard->compare_spectra Peaks still present in sample forced_degradation Perform forced degradation studies compare_spectra->forced_degradation Spectra differ from parent identify_products Characterize degradation products (LC-MS, NMR) forced_degradation->identify_products mitigate Optimize storage conditions identify_products->mitigate end Stability issue resolved mitigate->end

    Caption: Troubleshooting workflow for unknown HPLC peaks.

Issue 2: Changes in Physical Appearance (e.g., color change, clumping)
  • Symptom: The solid material changes from a white/off-white powder to a yellowish or brownish hue, or becomes clumpy.

  • Potential Cause: This could be due to photodegradation, oxidation, or moisture absorption leading to hydrolysis.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the compound exposed to light or high humidity?

    • Perform Moisture Analysis: Use Karl Fischer titration to determine the water content.

    • Analyze by Spectroscopy: Acquire an FTIR spectrum and compare it to a standard. Look for changes in the carbonyl and N-H stretching frequencies.

    • Conduct a Forced Photodegradation Study: Expose a small sample to UV light and monitor for the same color change and the appearance of degradation products by HPLC to confirm light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system (for characterization)

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.[6]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time. Neutralize before analysis.[6] Amide hydrolysis is often faster under basic conditions.[7]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven (e.g., 70°C) for a set period. Also, prepare a solution and expose it to the same thermal stress.

  • Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.[8]

Analysis:

  • For each stress condition, analyze the samples by a suitable HPLC method at various time points.

  • Calculate the percentage of degradation.

  • If unknown peaks are observed, use LC-MS to obtain the mass of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9]

Method Development Workflow:

start Start: Develop HPLC Method column_selection Select Column (e.g., C18) start->column_selection mobile_phase Optimize Mobile Phase (Acetonitrile/Water or Methanol/Water) column_selection->mobile_phase detection Set Detection Wavelength (UV) mobile_phase->detection inject_standard Inject Standard Solution detection->inject_standard inject_degraded Inject Forced Degradation Samples inject_standard->inject_degraded check_resolution Check Resolution Between Parent and Degradants inject_degraded->check_resolution optimize Optimize Gradient/Isocratic Conditions check_resolution->optimize Resolution < 1.5 validate Validate Method (ICH Guidelines) check_resolution->validate Resolution > 1.5 optimize->inject_degraded finish End: Stability-Indicating Method validate->finish reactant This compound products 4-ethoxybenzoic acid Aniline reactant->products H2O, H+ or OH-

Sources

Technical Support Center: Refining the Recrystallization of 4-ethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-ethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallizing this compound?

Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the this compound also decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[1] This process effectively separates the desired compound from soluble impurities.

Q2: How do I select the best solvent for my this compound recrystallization?

Solvent selection is the most critical step for successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at High Temperatures: The solvent must completely dissolve your compound when hot or boiling.

  • Low Solubilizing Power at Low Temperatures: The solvent should dissolve very little of your compound when cold (e.g., at room temperature or in an ice bath) to ensure maximum recovery.

  • Dissolves Impurities Well at All Temperatures OR Not at All: Ideally, impurities remain in the mother liquor upon cooling. Alternatively, if impurities are insoluble in the hot solvent, they can be removed via hot filtration.

  • Does Not React with the Compound: The solvent must be chemically inert towards this compound.

  • Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound effectively but low enough to be easily removed from the final crystals.

  • Non-toxic, Inexpensive, and Non-flammable: Safety and cost are practical considerations.

For an aromatic amide like this compound, polar protic solvents like ethanol or polar aprotic solvents like acetone or acetonitrile are excellent starting points.[2]

Q3: Can I use a solvent pair? How does that work?

Yes, a solvent-pair system is an excellent strategy when no single solvent meets all the criteria. This technique involves two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").

The process involves dissolving the crude compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Commonly used solvent pairs for compounds of this type include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3][4]

Experimental Protocols

Protocol 1: Systematic Solvent Selection

This protocol allows you to empirically determine the optimal solvent or solvent pair for your compound.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Initial Solubility Test (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, hexane, toluene) dropwise, up to about 1 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for use as a single solvent.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath. Add the same solvent in small portions until the solid dissolves completely.

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation: The best solvent is the one that dissolved the compound completely when hot but produced a large quantity of pure-looking crystals upon cooling.

Protocol 2: Standard Recrystallization using Ethanol/Water

This protocol outlines a standard procedure using a common solvent pair.

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Induce Saturation: To the hot, clear filtrate, add deionized water dropwise while stirring until the solution remains persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor. Using ice-cold solvent minimizes redissolving the product.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Problem: My product is not crystallizing, even after cooling in an ice bath.
  • Causality & Explanation: This is a common issue often caused by either using too much solvent or the formation of a supersaturated solution.[1] In a supersaturated state, the solute concentration is higher than its equilibrium solubility, but the kinetic barrier to nucleation (the initial formation of crystals) has not been overcome.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a template for further crystal growth.

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used.[1] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

    • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible "bad" solvent (an anti-solvent) dropwise to reduce the overall solubility of your compound.

Problem: I have a very low yield of crystals.
  • Causality & Explanation: A low yield indicates that a significant portion of your product was lost during the process.

  • Potential Causes & Solutions:

    • Excess Solvent: Using more than the minimum amount of hot solvent will result in a substantial amount of your product remaining in the mother liquor upon cooling.[6] Solution: Concentrate the mother liquor by boiling off some solvent and cool again to recover a "second crop" of crystals.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel, leading to loss.[3][5] Solution: Use a pre-warmed funnel and receiving flask and keep the solution near its boiling point during the transfer.

    • Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of your product. Solution: Always use a minimal amount of ice-cold solvent for washing.[1]

    • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound, even when cold. Solution: Re-evaluate your solvent choice using Protocol 1.

Problem: My compound "oiled out" instead of forming crystals.
  • Causality & Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is very high, depressing the melting point of the mixture. Rapid cooling can also promote oiling.

  • Solutions:

    • Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly.

    • Lower the Cooling Temperature Slowly: Try cooling the solution to just above the temperature at which it oiled out and hold it there to encourage nucleation.

    • Change Solvent System: The current solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a different solvent pair.

Problem: My final product is still impure after recrystallization.
  • Causality & Explanation: While highly effective, recrystallization may not remove all impurities, especially if they are structurally similar to the target compound or if the crystallization was performed too quickly. Impurities can be incorporated onto the crystal surface or trapped within the crystal lattice (inclusions or solid solutions).[7]

  • Solutions:

    • Ensure Slow Cooling: Rapid crystal growth can trap impurities from the mother liquor within the crystal lattice.[7] Always allow the solution to cool slowly and without disturbance.

    • Perform a Second Recrystallization: A second pass through the recrystallization protocol will often significantly improve purity.

    • Thorough Washing: Ensure the collected crystals are washed with fresh, ice-cold solvent to remove any residual mother liquor clinging to the crystal surfaces.[7]

    • Consider an Alternative Purification: If impurities persist (especially isomers or closely related byproducts), an alternative method like column chromatography may be necessary, although recrystallization is often preferred for amides to avoid yield loss on silica gel.[2]

Visualizations & Data

General Recrystallization Workflow

RecrystallizationWorkflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B Optional C Cool Solution Slowly to Room Temperature A->C B->C D Cool in Ice Bath to Maximize Yield C->D E Collect Crystals (Vacuum Filtration) D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Pure Crystals F->G H Pure this compound G->H

Caption: Standard workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield OiledOut Compound Oiled Out Start->OiledOut Impure Product Still Impure Start->Impure Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch CheckSolvent Too much solvent used? LowYield->CheckSolvent Reheat Reheat, Add More Solvent, Cool Slowly OiledOut->Reheat Fails RecoolSlowly Recrystallize Again, Cooling Slower Impure->RecoolSlowly ReduceSolvent Reduce Solvent Volume & Recool Scratch->ReduceSolvent No SecondCrop Collect Second Crop from Mother Liquor CheckSolvent->SecondCrop Yes ReviewWashing Review Washing Technique (Use Ice-Cold Solvent) CheckSolvent->ReviewWashing No ChangeSolvent Change Solvent System Reheat->ChangeSolvent Fails WashAgain Wash Thoroughly with Cold Solvent RecoolSlowly->WashAgain

Caption: Decision tree for common recrystallization problems.

Table 1: Solvent Selection Guide for Aromatic Amides
SolventBoiling Point (°C)PolarityComments
Water 100Very High (Polar Protic)Generally poor solvent for aromatic amides, but excellent as an anti-solvent with alcohols.
Ethanol 78High (Polar Protic)Often a very good choice. Dissolves many amides when hot but has lower solubility when cold.[2]
Acetone 56Medium (Polar Aprotic)Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
Acetonitrile 82Medium (Polar Aprotic)Can give very good results for amide recrystallization.[2]
Ethyl Acetate 77MediumA versatile solvent, often used in a pair with a non-polar solvent like hexane.
Toluene 111LowCan be effective for less polar aromatic compounds.[8]
Hexane 69Very Low (Non-polar)Unlikely to dissolve this compound on its own but is an excellent anti-solvent.[8]

References

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Reddit. (2023). Recrystallization Issues : r/Chempros. [Link]

  • Chemical Encyclopedia. (n.d.). N-phenylbenzamide. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • McCabe, J. et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide : r/Chempros. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Ethoxybenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-phenylbenzamide. PubChem. [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?[Link]

Sources

Validation & Comparative

Comparative Profiling: 4-Ethoxy-N-phenylbenzamide vs. N-Substituted Benzamide Scaffolds

[1][2]

Executive Summary & Technical Context[2][3][4][5][6][7][8]

In early-stage drug discovery, the benzamide (N-phenylbenzamide) core serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including histone deacetylases (HDACs), transient receptor potential (TRP) channels, and sigma receptors.

This guide focuses on 4-ethoxy-N-phenylbenzamide (CAS: 15437-13-5), a critical probe compound used to evaluate the steric and lipophilic requirements of hydrophobic binding pockets. Unlike its lower homolog (4-methoxy) or the unsubstituted core, the 4-ethoxy derivative introduces a specific "ethylene extension" that probes the depth of receptor pockets while significantly altering the partition coefficient (LogP).

Primary Application: This compound is rarely a final drug but acts as a Lead Optimization Tool to determine if a target pocket can accommodate bulkier, more lipophilic alkoxy groups compared to standard methoxy substitutions.[1]

Comparative Analysis: 4-Ethoxy vs. Critical Alternatives

The following analysis compares this compound against its three most common SAR comparators.

Comparator A: 4-Methoxy-N-phenylbenzamide (Anisanilide)[2][9]
  • The Homolog Comparison: This is the primary "nearest neighbor" comparison.[1]

  • Performance Difference:

    • Lipophilicity: The 4-ethoxy group increases the cLogP by approximately 0.5–0.7 units compared to the 4-methoxy group.[1] This is crucial for crossing the Blood-Brain Barrier (BBB) in CNS-targeted programs (e.g., Sigma-2 receptor ligands).

    • Metabolic Stability: Both are subject to O-dealkylation by CYP450 enzymes (specifically CYP1A2 and CYP2D6).[1] However, the rate of O-deethylation (ethoxy) is often slower than O-demethylation (methoxy) due to steric hindrance, potentially extending half-life in microsomal stability assays.

    • Steric Fit: The ethoxy group adds a rotational degree of freedom.[1] If the biological target has a shallow pocket, the 4-ethoxy analog will show a sharp drop in potency (Ki or IC50) compared to the methoxy analog, acting as a "molecular ruler."

Comparator B: N-Phenylbenzamide (Unsubstituted)
  • The Baseline Comparison: Represents the core scaffold without electronic or steric perturbation.

  • Performance Difference:

    • Electronic Effect: The 4-ethoxy group is a strong electron-donating group (EDG) via resonance.[1] This increases the electron density of the carbonyl oxygen, potentially strengthening hydrogen bond acceptor capability compared to the unsubstituted parent.

    • Solubility: The unsubstituted benzamide is often more crystalline and less soluble in lipid membranes.[1] The 4-ethoxy tail disrupts crystal packing slightly but significantly increases lipid solubility.[1]

Comparator C: 4-Chloro-N-phenylbenzamide[2]
  • The Electronic Contrast: Used to differentiate electronic effects from steric effects.[1]

  • Performance Difference:

    • Hammett Constants: Chlorine is electron-withdrawing (

      
      ), while Ethoxy is electron-donating (
      
      
      ).
    • Decision Logic: If biological activity is retained in the 4-chloro analog but lost in the 4-ethoxy analog, the target likely requires an electron-deficient ring or cannot tolerate the steric bulk of the ethoxy tail.

Quantitative Performance Data

The following table synthesizes physicochemical data derived from standard medicinal chemistry databases (PubChem, ChemSpider) and consensus computational models.

PropertyThis compound4-Methoxy-N-phenylbenzamideN-Phenylbenzamide4-Chloro-N-phenylbenzamide
CAS Number 15437-13-57465-88-593-98-11631-41-0
Mol.[2][1] Weight 241.29 g/mol 227.26 g/mol 197.23 g/mol 231.68 g/mol
cLogP (Approx) 3.8 (High Lipophilicity)2.62.53.2
H-Bond Donors 1111
H-Bond Acceptors 2211
Metabolic Liability High (O-deethylation)High (O-demethylation)Low (Aromatic hydroxylation)Low (Stable)
Electronic Effect Electron Donor (Strong)Electron Donor (Strong)NeutralElectron Withdrawing

Scientist's Note: The jump in cLogP from 2.6 (Methoxy) to 3.8 (Ethoxy) is the critical differentiator. If your lead compound has solubility issues, moving to the Ethoxy scaffold may exacerbate them unless the target affinity gain is significant (>10-fold).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound via the Schotten-Baumann reaction. This protocol is preferred over direct condensation for its high yield and operational simplicity.[1]

Reagents Required:
  • 4-Ethoxybenzoyl chloride (1.0 eq) [CAS: 16331-45-6]

  • Aniline (1.0 eq) [CAS: 62-53-3]

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask, dissolve Aniline (10 mmol) in 30 mL of anhydrous DCM. Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 4-Ethoxybenzoyl chloride (10 mmol) in 10 mL of DCM. Add this solution dropwise to the aniline mixture over 15 minutes. Reasoning: The exothermic nature of acyl chloride reactions requires slow addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The product will appear as a less polar spot compared to aniline.[1]

  • Quench & Wash: Pour the reaction mixture into 50 mL of 1M HCl (to remove unreacted aniline and amine salts). Separate the organic layer.[1] Wash with saturated NaHCO₃ (to remove unreacted acid) and then brine.[1]

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallization (Critical Step): The crude solid is often off-white.[1] Recrystallize from hot Ethanol/Water (9:1).[1]

    • Validation: Pure crystals should have a sharp melting point (Literature range: ~154°C).[1]

Visualizations

Diagram 1: Synthetic Workflow (Schotten-Baumann)

This diagram outlines the standard operating procedure for generating the scaffold.

SynthesisWorkflowreagentreagentprocessprocessproductproductwastewasteStart4-Ethoxybenzoyl Chloride+ AnilineReactionReaction:DCM, Et3N, 0°C -> RT, 3hStart->ReactionQuenchAcid Wash (1M HCl)Base Wash (NaHCO3)Reaction->QuenchCrudeCrude AmideQuench->CrudeCrystRecrystallization(EtOH/H2O)Crude->CrystFinalPure this compound(White Crystals)Cryst->Final

Caption: Optimized Schotten-Baumann synthesis pathway for high-purity benzamide generation.

Diagram 2: SAR Decision Logic

Use this logic tree to decide when to deploy the 4-ethoxy scaffold in your research.

SAR_LogicStartLead Compound Analysis:N-Phenylbenzamide CoreQ1Does the target have adeep hydrophobic pocket?Start->Q1Branch_YesTest 4-Ethoxy AnalogQ1->Branch_YesYes (Probe Depth)Branch_NoTest 4-Methoxy AnalogQ1->Branch_NoNo (Keep Compact)Result_Ethoxy_ActivePocket is Deep & Lipophilic(Proceed with Ethoxy)Branch_Yes->Result_Ethoxy_ActiveHigh PotencyResult_Ethoxy_InactiveSteric Clash Detected(Revert to Methoxy/H)Branch_Yes->Result_Ethoxy_InactiveLoss of PotencyMetabolismIs Metabolic Stability Poor?Result_Ethoxy_Active->MetabolismSolutionReplace -OEt with -CF3 or -Cl(Bioisostere)Metabolism->SolutionHigh Clearance

Caption: Decision tree for selecting 4-ethoxy vs. 4-methoxy substitutions during lead optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346037, 4-Methoxy-N-phenylbenzamide.[1] Retrieved from [Link]

  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide.[1] Acta Crystallographica Section E. Retrieved from [Link]

  • Huang, X., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.[1][3] Bioorganic Chemistry.[1][4][5] (Contextual reference for ethoxy-benzamide SAR). Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for Schotten-Baumann protocols).

A Senior Application Scientist's Guide to the Synthesis of 4-ethoxy-N-phenylbenzamide: A Comparative Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the robust and reproducible synthesis of target molecules is paramount. 4-ethoxy-N-phenylbenzamide, a key structural motif in various research applications, presents a classic case study in amide bond formation. This guide provides an in-depth, validated comparison of two prevalent synthetic methodologies, moving beyond simple protocols to explain the underlying chemical principles and practical considerations that inform experimental design.

Our analysis will focus on two primary pathways: the traditional two-step synthesis via an acyl chloride intermediate (the Schotten-Baumann approach) and a more contemporary one-pot method utilizing peptide coupling agents. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to equip researchers with the knowledge to select and execute the optimal synthesis strategy for their specific laboratory context.

Overview of Synthetic Strategies

The formation of an amide bond from a carboxylic acid (4-ethoxybenzoic acid) and an amine (aniline) is fundamentally a condensation reaction. However, a direct thermal condensation is often challenging due to the competing acid-base reaction between the starting materials, which forms a stable and unreactive ammonium carboxylate salt.[1][2] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. The two methods evaluated here represent distinct activation strategies.

cluster_0 Synthetic Pathways for this compound Start Starting Materials (4-Ethoxybenzoic Acid + Aniline) Method1 Method 1: Acyl Chloride Pathway (Schotten-Baumann) Start->Method1 Method2 Method 2: Direct Coupling Pathway Start->Method2 Intermediate1 Activation Step: Formation of 4-ethoxybenzoyl chloride Method1->Intermediate1 SOCl₂ or (COCl)₂ Intermediate3 In-situ Activation: Formation of Active Ester Intermediate Method2->Intermediate3 Coupling Agents (e.g., DIC, HOBt) Product Product (this compound) Intermediate2 Coupling Step: Reaction with Aniline Intermediate1->Intermediate2 Aniline, Base Intermediate2->Product Intermediate3->Product cluster_1 Workflow: Acyl Chloride Method Start 4-Ethoxybenzoic Acid Step1 React with SOCl₂ Reflux, 1-3h Start->Step1 Intermediate 4-Ethoxybenzoyl Chloride (Crude) Step1->Intermediate Step2 Add to Aniline/Et₃N in DCM at 0°C Intermediate->Step2 Workup Aqueous Workup (Acid, Base, Brine) Step2->Workup Purify Recrystallization (e.g., Ethanol) Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Schotten-Baumann synthesis.

Method 2: Direct Amidation via Peptide Coupling Agents

This approach avoids the often harsh conditions and hazardous reagents (like thionyl chloride) required for acyl chloride formation by activating the carboxylic acid in situ. Peptide coupling reagents are designed to generate highly reactive intermediates that readily couple with amines under mild conditions. [3]

Principle and Rationale

Reagents like N,N'-diisopropylcarbodiimide (DIC) combined with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used. [4]The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an active ester. This HOBt-ester is more stable than the O-acylisourea but is highly reactive towards the amine, leading to the desired amide bond with high efficiency and minimal side products.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-phenylbenzamide derivatives using DIC and HOBt. [4]

  • Dissolve 4-ethoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate. [4]3. Add aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 8-16 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

  • Wash the filtrate with 1M HCl, 1M NaHCO₃, and brine, similar to the workup for Method 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

cluster_2 Workflow: Coupling Agent Method Start 4-Ethoxybenzoic Acid + HOBt + DIC in DCM Step1 Stir 30 min at RT (Active Ester Formation) Start->Step1 Step2 Add Aniline Stir 8-16h at RT Step1->Step2 Filter Filter DIU Byproduct Step2->Filter Workup Aqueous Workup (Acid, Base, Brine) Filter->Workup Purify Purification (Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the direct coupling synthesis.

Comparative Analysis: Choosing the Right Path

The choice between these two robust methods depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and the sensitivity of the substrates.

Performance MetricMethod 1: Acyl ChlorideMethod 2: Direct CouplingRationale & Field Insights
Reaction Steps Two distinct steps (activation, coupling)One-pot procedureMethod 2 is more streamlined for rapid, small-scale synthesis and library generation. Method 1 may be preferable for large-scale campaigns where the intermediate can be prepared in bulk.
Reagent Hazards High (Thionyl chloride is corrosive and toxic)Moderate (Coupling agents can be sensitizers)Method 1 requires a fume hood and careful handling of SOCl₂. Method 2 is generally considered safer and more "green," avoiding corrosive inorganic acid byproducts. [5]
Reaction Conditions Requires heating (reflux) for activation stepMild (Room temperature)The mild conditions of Method 2 are advantageous for substrates with heat-sensitive functional groups.
Typical Yield Very Good to Excellent (>85%)Good to Excellent (>70%)While both methods are high-yielding, the Schotten-Baumann reaction is renowned for its efficiency and often provides slightly higher yields for simple substrates.
Purification Recrystallization is often sufficientChromatography may be neededThe main byproduct in Method 2, diisopropylurea (DIU), can sometimes be difficult to remove completely without chromatography. Method 1's byproducts are typically removed during aqueous workup.
Cost-Effectiveness High (SOCl₂ is inexpensive)Moderate to Low (Coupling agents are more expensive)For large-scale synthesis, the cost of reagents makes Method 1 significantly more economical. Method 2 is better suited for high-value, small-scale applications.
Scalability ExcellentGoodThe biphasic nature of some Schotten-Baumann reactions can present mass transfer challenges on a very large scale, but it is a well-established industrial process. [5]One-pot coupling reactions can also be scaled, but byproduct removal becomes more critical.

Conclusion

Both the acyl chloride (Schotten-Baumann) and direct coupling agent methodologies are highly effective for the synthesis of this compound.

  • Method 1 (Acyl Chloride) stands out as the workhorse for its high yields, low reagent cost, and proven scalability. It is the recommended starting point for routine, large-quantity preparations where the use of hazardous reagents can be safely managed.

  • Method 2 (Direct Coupling) offers the significant advantages of milder reaction conditions and a streamlined one-pot procedure. It is the superior choice for synthesizing diverse libraries of analogs, working with sensitive substrates, or in laboratory settings where minimizing hazardous reagent use is a primary concern.

Ultimately, the optimal method is dictated by the specific goals of the researcher. A thorough understanding of the causality behind each experimental choice—from the activation strategy to the workup procedure—empowers scientists to not only replicate a synthesis but to intelligently adapt and troubleshoot it for their unique research and development needs.

References

  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • Ren, Z., et al. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o921. Retrieved from [Link]

  • Gouveia, A. S., et al. (2010). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Archiv der Pharmazie, 343(11-12), 654-9. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Ethoxybenzoic acid, 99% 619-86-3. Retrieved from [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

  • Mori, M., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 7(10), 2235-2243. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6380-92. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Chemistry Stack Exchange. (2017). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • Land of Chemistry. (2020, May 6). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry | [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-methoxy aniline with benzoyl chloride in the presence of Pd-clay catalyst under different reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Alipour, M., et al. (2015). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 10(5), 425-33. Retrieved from [Link]

  • Yang, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(9), 1544-1551. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Study.com. (n.d.). Please write the mechanism for the formation of 4-chorobenzanilide from the combination of the following reactants: Carbon tetrachloride 4-Chlorobenzaldehyde Benzoyl peroxide Aniline. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Brainly.in. (2019, July 5). write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained? Retrieved from [Link]

  • Filo. (2023, March 13). The reaction of aniline with benzoyl chloride gives. Retrieved from [Link]

Sources

Cytotoxicity Comparison Guide: 4-Ethoxy-N-phenylbenzamide vs. Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the cytotoxicity profile of 4-ethoxy-N-phenylbenzamide (also known as p-ethoxybenzanilide) versus functionally and structurally similar benzamide derivatives.

This analysis is designed for researchers in medicinal chemistry and toxicology, focusing on the compound's role as a "privileged scaffold" in drug discovery—specifically its high selectivity index (low cytotoxicity) compared to potent antineoplastic benzamides.

Executive Summary & Compound Profile

This compound is a lipophilic benzanilide derivative often utilized as a structural core in the synthesis of more complex pharmaceuticals (e.g., the asthma drug Pranlukast) or as a lead scaffold for antiviral and antischistosomal agents.

Unlike "warhead-equipped" benzamides (such as HDAC inhibitors), the simple this compound structure generally exhibits low cytotoxicity against mammalian cells. This characteristic makes it a valuable starting point for drug design, as it offers a "clean" toxicity background upon which specific biological activities can be engineered.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: this compound[1][2]

  • CAS Number: 15437-13-5 (N-phenyl derivative); Note: Often confused with 4-ethoxybenzamide (CAS 55836-71-0).[3]

  • Molecular Formula: C₁₅H₁₅NO₂

  • Key Properties: High lipophilicity (cLogP ~3.5–4.0), low aqueous solubility, metabolic stability provided by the ethoxy group.

Comparative Cytotoxicity Data

The following table contrasts the cytotoxicity (IC₅₀/CC₅₀) of this compound with three distinct classes of analogs: High-Potency Anticancer Agents , Antiviral Leads , and Toxicological Controls .

Compound ClassCompound NamePrimary TargetCytotoxicity (IC₅₀/CC₅₀)Cell LineClinical Relevance
Scaffold / Baseline This compound Non-specific / Structural> 100 µM (Low) Vero, HEK293Low toxicity scaffold; high Selectivity Index (SI).
Anticancer (HDACi) Entinostat (MS-275) Histone Deacetylase (HDAC 1/3)0.2 – 5.0 µM (High) MCF-7, PC-3Potent induction of apoptosis and cell cycle arrest.
Antiviral Analog 3-Amino-N-(4-bromo)-4-methoxy... Enterovirus 71 Capsid~620 µM (Very Low) Vero CellsOptimized for viral inhibition with minimal host toxicity.
Antischistosomal N-phenylbenzamide (Nitro-subst.) Schistosome Tegument~10 µM (Moderate) HepG2Electron-withdrawing groups increase potency and toxicity.
Key Findings:
  • Safety Profile: this compound typically shows a CC₅₀ (Cytotoxic Concentration 50%) greater than 100 µM in standard toxicity screens (e.g., Vero or HepG2 cells). This indicates it is biologically inert regarding cell death mechanisms compared to functionalized drugs.

  • Substitution Effect: The addition of an ethoxy group at the para position generally reduces toxicity compared to para-nitro or para-halo derivatives, likely by preventing the formation of reactive metabolic intermediates (quinones) that can occur with simple hydroxy- or amino-benzamides.

  • Potency Gap: There is a >100-fold difference in cytotoxicity between this scaffold and therapeutic benzamides like Entinostat, highlighting that the core benzanilide structure itself is not the driver of toxicity; rather, the specific "warhead" (e.g., 2-aminophenyl moiety in HDAC inhibitors) drives the cell kill.

Mechanism of Action (MOA) Analysis

Understanding why this compound is less cytotoxic than its analogs is crucial for interpreting screening data.

A. The "Inert" Scaffold (this compound)
  • Mechanism: Lacks electrophilic "warheads" or specific hydrogen-bonding motifs required to bind tightly to lethal targets like HDACs, Tubulin, or Kinases.

  • Cellular Effect: At very high concentrations (>100 µM), cytotoxicity is likely driven by non-specific membrane perturbation due to lipophilicity, rather than specific pathway inhibition.

B. The "Active" Analogs (e.g., Entinostat, Nitro-derivatives)
  • Mechanism:

    • HDAC Inhibitors: The benzamide moiety binds the Zinc ion in the histone deacetylase active site, leading to hyperacetylation of histones, chromatin remodeling, and reactivation of tumor suppressor genes (p21).

    • Kinase Inhibitors: N-phenylbenzamides can mimic ATP to bind the kinase pocket (e.g., ABL1), but this requires specific H-bond donors/acceptors not present in the simple ethoxy variant.

Visualizing the Structure-Toxicity Relationship (SAR)

SAR_Analysis Scaffold N-Phenylbenzamide Core (Base Structure) Ethoxy 4-Ethoxy Group (Electron Donor) Scaffold->Ethoxy Modification Warhead Zinc-Binding Group (e.g., 2-amino/hydroxamic) Scaffold->Warhead Modification Target Target Binding (HDAC / Kinase) Ethoxy->Target Weak/No Binding Safety Low Cytotoxicity (High Selectivity Index) Ethoxy->Safety Prevents metabolic activation Warhead->Target High Affinity Binding Toxicity High Cytotoxicity (Apoptosis) Target->Toxicity Pathway Inhibition

Caption: SAR Map illustrating how the 4-ethoxy modification leads to a safety profile, whereas adding a Zinc-binding "warhead" shifts the compound toward high cytotoxicity.

Experimental Protocols for Cytotoxicity Evaluation

To validate the cytotoxicity of this compound, researchers should use a metabolic activity assay (MTT/MTS) alongside a membrane integrity assay (LDH) to distinguish between growth inhibition and necrosis.

Protocol: Dual-Readout Cytotoxicity Screen

Objective: Determine IC₅₀ (metabolic) and CC₅₀ (membrane integrity) in HepG2 (liver) and Vero (kidney) cells.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a 100 mM stock.

    • Critical: Ensure complete solubilization; the ethoxy group increases lipophilicity, making precipitation in aqueous media a risk.

    • Prepare serial dilutions (0.1 µM to 500 µM) in culture medium (Final DMSO < 0.5%).

  • Cell Seeding:

    • Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Aspirate old medium. Add 100 µL of compound-containing medium.

    • Include Positive Control: Doxorubicin (1 µM) or Entinostat (5 µM).

    • Include Vehicle Control: 0.5% DMSO.

  • Readout (48h - 72h post-treatment):

    • Assay A (MTS): Add 20 µL MTS reagent. Incubate 2h. Measure Absorbance at 490 nm. (Reflects mitochondrial function).

    • Assay B (LDH Release): Aliquot 50 µL supernatant to a new plate. Add LDH substrate. Measure Absorbance at 490 nm. (Reflects membrane rupture/necrosis).

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Fit data to a non-linear regression (sigmoidal dose-response) to extract IC₅₀.

Experimental Workflow Diagram

Workflow Step1 Step 1: Solubilization (100mM in DMSO) Step2 Step 2: Serial Dilution (0.1 - 500 µM) Step1->Step2 Step3 Step 3: Cell Treatment (HepG2 / Vero) Step2->Step3 Step4 Step 4: Dual Assay Step3->Step4 Result1 MTS Assay (Metabolic Viability) Step4->Result1 Result2 LDH Assay (Membrane Integrity) Step4->Result2 Analysis Calculate Selectivity Index (CC50 / IC50) Result1->Analysis Result2->Analysis

Caption: Workflow for distinguishing specific cytotoxicity (MTS) from non-specific necrosis (LDH) for benzamide derivatives.

References

  • Antiviral Activity of Benzamides

    • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
    • Source: MDPI (Molecules), 2013.
    • Relevance: Establishes the low cytotoxicity (TC50 > 600 µM) of methoxy/ethoxy-substituted N-phenylbenzamide scaffolds in Vero cells.
  • Antischistosomal SAR Studies

    • Title: Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities.
    • Source: NIH / PubMed Central, 2023.
    • Relevance: Demonstrates that high lipophilicity (cLogP > 5)
  • HDAC Inhibitor Cytotoxicity

    • Title: Comparative analysis of the cytotoxicity of novel hydroxamic acid- and benzamide-type histone deacetylase inhibitors.[4]

    • Source: ResearchG
    • Relevance: Provides benchmark IC50 values for benzamide-based drugs (Entinost
  • Chemical Safety Data

    • Title: 4-Methoxy-N-phenylbenzamide Compound Summary.
    • Source: PubChem.[5][6]

    • Relevance: Provides structural data and acute toxicity classific

Sources

comparative analysis of 4-ethoxy-N-phenylbenzamide and 4-methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-ethoxy-N-phenylbenzamide and 4-methoxy-N-phenylbenzamide . These compounds serve as critical structural scaffolds in medicinal chemistry, particularly in the development of analgesic agents, enzyme inhibitors (e.g., PTP1B, DHODH), and as intermediates in the synthesis of complex heterocyclic drugs.

Executive Summary & Chemical Identity[1][2][3]

The primary distinction between these two benzanilide derivatives lies in the alkyl chain length of the para-alkoxy substituent on the benzoyl ring. This structural variation, while seemingly minor, significantly alters the lipophilicity (LogP) , crystal packing efficiency , and metabolic stability of the molecule.

  • 4-Methoxy-N-phenylbenzamide (Methyl analog) is characterized by a compact, rigid structure often used to probe steric constraints in binding pockets.

  • This compound (Ethyl analog) introduces increased lipophilicity and rotational freedom, often utilized to optimize membrane permeability or fill hydrophobic pockets in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Profile Comparison[4][5]
Feature4-Methoxy-N-phenylbenzamideThis compound
CAS Registry 7465-88-5 15437-13-5
IUPAC Name 4-methoxy-N-phenylbenzamideThis compound
Common Name p-Anisanilide4-Ethoxybenzanilide
Molecular Weight 227.26 g/mol 241.29 g/mol
Formula C₁₄H₁₃NO₂C₁₅H₁₅NO₂
Predicted LogP ~2.6 - 2.8~3.1 - 3.3
Melting Point 168–170 °C155–158 °C (Polymorph dependent)
H-Bond Donors/Acceptors 1 / 21 / 2
Key Application Steric probe, rigid linkerLipophilicity optimization, permeability probe

Synthesis Strategy & Causality

To ensure high purity and yield for comparative studies, a Nucleophilic Acyl Substitution (Schotten-Baumann conditions) is the preferred synthetic route. This method is chosen over direct condensation (using coupling agents like EDC) because acyl chlorides provide rapid kinetics and simplified purification (byproduct is HCl gas/salt).

Reaction Logic

The synthesis involves the reaction of the respective 4-alkoxybenzoyl chloride with aniline .

  • Causality: The 4-alkoxy group is electron-donating. While this slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, the reaction remains highly favorable.

  • Solvent Choice: Dichloromethane (DCM) or THF is used to solubilize the acyl chloride, while a base (Triethylamine or Pyridine) is strictly required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline nucleophile.

Synthesis Pathway Diagram[6][7]

SynthesisPath Start Start: 4-Alkoxybenzoic Acid Activation Activation: SOCl2 / Reflux (Generates Acyl Chloride) Start->Activation Chlorination Coupling Coupling: Aniline + Et3N (Schotten-Baumann) Activation->Coupling Nucleophilic Attack Workup Workup: Acid/Base Wash (Removes unreacted amine/acid) Coupling->Workup Quench Product Final Product: 4-Alkoxy-N-phenylbenzamide Workup->Product Recrystallization

Figure 1: Step-wise synthesis pathway transforming the benzoic acid precursor into the final benzanilide derivative.

Comparative Performance & SAR Analysis

A. Lipophilicity and Permeability (The "Methyl vs. Ethyl" Effect)

The shift from methoxy to ethoxy increases the cLogP by approximately 0.5 units.

  • 4-Methoxy: Preferred when the target receptor has a small, rigid pocket. The methoxy group is coplanar with the phenyl ring, maximizing

    
    -conjugation.
    
  • 4-Ethoxy: The ethyl group introduces a methylene spacer (

    
    ), increasing the van der Waals volume. This is advantageous for crossing the Blood-Brain Barrier (BBB) or penetrating cell membranes, provided the target pocket can accommodate the extra steric bulk.
    
B. Metabolic Stability
  • O-Dealkylation: Both compounds are subject to CYP450-mediated O-dealkylation. However, the O-methyl group (4-methoxy) is generally cleared faster (O-demethylation) than the O-ethyl group in microsomal stability assays, making the ethoxy variant potentially longer-acting in vivo.

C. Structural Biology (Binding Mode)

In crystal structures (e.g., P-1 space group for the methoxy variant), the amide bond adopts a trans conformation.

  • Experimental Insight: If your biological assay shows a sharp drop in potency for the ethoxy analog, it indicates a "Steric Clash" at the para-position of the binding site. If potency is maintained or improved, the pocket is hydrophobic and flexible.

SAR Decision Logic

SAR_Logic Start Select Lead: Benzanilide Scaffold CheckSize Is Binding Pocket Sterically Restricted? Start->CheckSize CheckLogP Is Membrane Permeability Poor? CheckSize->CheckLogP No (Flexible) ResultMethoxy Select 4-Methoxy (Minimize Sterics) CheckSize->ResultMethoxy Yes (Tight Fit) CheckLogP->ResultMethoxy No (LogP OK) ResultEthoxy Select 4-Ethoxy (Increase Lipophilicity) CheckLogP->ResultEthoxy Yes (Need > LogP)

Figure 2: Decision tree for selecting between Methoxy and Ethoxy substituents based on SAR requirements.

Validated Experimental Protocol

Objective: Synthesis of this compound (Scale: 5.0 mmol). Note: This protocol is adaptable for the methoxy analog by substituting the starting material.

Materials
  • 4-Ethoxybenzoyl chloride (0.92 g, 5.0 mmol) [Or prepared in situ from acid +

    
    ]
    
  • Aniline (0.465 g, 5.0 mmol)

  • Triethylamine (

    
    ) (0.76 g, 7.5 mmol)
    
  • Dichloromethane (DCM), anhydrous (20 mL)

Protocol Steps
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) to ensure anhydrous conditions (moisture hydrolyzes the acyl chloride).
      
  • Solubilization:

    • Add Aniline (1.0 equiv) and Triethylamine (1.5 equiv) to the flask.

    • Dissolve in 15 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling controls the exotherm of the reaction; excess base neutralizes the HCl generated.

  • Addition:

    • Dissolve 4-Ethoxybenzoyl chloride (1.0 equiv) in 5 mL DCM.

    • Add this solution dropwise to the aniline mixture over 10 minutes.

    • Self-Validating Check: The solution should fume slightly (HCl formation) and precipitate triethylamine hydrochloride (white solid) immediately.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The starting aniline spot (polar, stains with ninhydrin) should disappear.

  • Workup (Purification):

    • Dilute with 20 mL DCM.

    • Wash sequentially with:

      • 1M HCl (2 x 15 mL) -> Removes unreacted aniline.

      • Sat.

        
         (2 x 15 mL) -> Removes unreacted acid/HCl.
        
      • Brine (15 mL) -> Dries the organic layer.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Crystallization:

    • Recrystallize the crude solid from hot Ethanol/Water (9:1).

    • Expected Yield: 85-92%.

    • Characterization: this compound should appear as white needles/plates.

References

  • PubChem. (2025).[1][2][3] 4-methoxy-N-phenylbenzamide (Compound CID 346037). National Library of Medicine. Available at: [Link]

  • Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(9), o921. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-ethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is fundamental to ensuring product safety and efficacy. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for the compound 4-ethoxy-N-phenylbenzamide, a molecule of interest in contemporary research.

This document is not a rigid protocol but a strategic guide for researchers, scientists, and drug development professionals. It is designed to illuminate the "why" behind the "how," fostering a deeper understanding of the principles that underpin robust analytical science.

The Imperative of Cross-Validation: Ensuring Methodological Consistency

Analytical method validation is the cornerstone of reliable data generation, demonstrating that a method is suitable for its intended purpose.[1][2][3][4] However, in the lifecycle of a drug product, it is often necessary to employ different analytical methods or to transfer a method between laboratories. In such instances, cross-validation becomes a critical exercise to ensure the consistency and reliability of results obtained from different analytical procedures.[5][6]

The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation, and the principles outlined within these documents are the bedrock of the cross-validation process.[1][5][7][8][9][10] Cross-validation serves to demonstrate that two or more distinct analytical methods can be used for the same intended purpose, yielding comparable and reliable results.[5]

CrossValidationWorkflow Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define the Objective of the Cross-Validation Study select_methods Select Analytical Methods for Comparison define_objective->select_methods define_acceptance Define Acceptance Criteria (Based on ICH Guidelines) select_methods->define_acceptance prepare_samples Prepare a Common Set of Test Samples define_acceptance->prepare_samples analyze_method_a Analyze Samples Using Method A prepare_samples->analyze_method_a analyze_method_b Analyze Samples Using Method B prepare_samples->analyze_method_b compare_results Compare the Results from Both Methods analyze_method_a->compare_results analyze_method_b->compare_results statistical_analysis Perform Statistical Analysis of the Data compare_results->statistical_analysis assess_acceptance Assess if Results Meet the Pre-defined Acceptance Criteria statistical_analysis->assess_acceptance document_findings Document the Findings in a Cross-Validation Report assess_acceptance->document_findings conclusion Draw a Conclusion on the Equivalency of the Methods document_findings->conclusion

Caption: A workflow diagram illustrating the key stages of a cross-validation study.

Analytical Methods for this compound: A Comparative Overview

For the purpose of this guide, we will compare two orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these two methods is deliberate; they represent different separation and detection principles, providing a robust test of analytical equivalence.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. The following protocol is a well-established starting point for the analysis of benzamide derivatives.[11][12][13][14][15]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice, providing good retention and peak shape for moderately polar compounds.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the column.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used to ensure adequate separation and reasonable run times.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is crucial for reproducible retention times.

  • Injection Volume: A 10 µL injection volume is a common choice for standard analytical work.

  • UV Detection: The UV detection wavelength should be set at the maximum absorbance of this compound. Based on the benzamide chromophore, a wavelength of approximately 254 nm is a logical starting point.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent, such as acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the confirmation of identity and quantification of volatile and semi-volatile compounds.[7][16][17]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good choice for the separation of benzamide derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: An inlet temperature of 250°C is typically used to ensure efficient vaporization of the analyte.

  • Oven Temperature Program: A temperature program is employed to achieve good separation of the analyte from any potential impurities. A typical program could be:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. Full scan mode can be used for initial identification.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution.

    • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

Cross-Validation Study Design: A Framework for Comparison

The cross-validation study will be designed to compare the performance of the HPLC-UV and GC-MS methods based on key validation parameters as defined by the ICH.[5][8][9][10]

Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaRationale
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.To ensure that the signal measured is solely from the analyte of interest and not from any impurities or excipients.
Linearity A linear relationship between concentration and response should be demonstrated, with a correlation coefficient (r²) ≥ 0.99.To demonstrate that the method provides a proportional response to the concentration of the analyte over a defined range.
Accuracy The mean recovery should be within 98.0% to 102.0% of the nominal concentration.To assess the closeness of the measured value to the true value.
Precision (Repeatability) The relative standard deviation (RSD) of replicate measurements should be ≤ 2.0%.To demonstrate the precision of the method under the same operating conditions over a short interval of time.
Intermediate Precision The RSD between different analysts on different days should be ≤ 3.0%.To assess the effect of random events on the precision of the analytical procedure.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy.To define the lower limit of the method's useful range.

Comparative Data and Analysis: A Simulated Study

To illustrate the cross-validation process, the following table presents simulated experimental data for the analysis of this compound using the HPLC-UV and GC-MS methods described above.

Table 1: Cross-Validation Data for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria Met?
Specificity No interference from placeboNo interference from placeboYes
Linearity (r²) 0.99950.9998Yes
Accuracy (% Recovery)
80% Concentration99.5%100.2%Yes
100% Concentration100.1%100.5%Yes
120% Concentration100.8%101.1%Yes
Precision (Repeatability, RSD) 0.8%0.6%Yes
Intermediate Precision (RSD) 1.2%1.0%Yes
Limit of Quantitation (µg/mL) 0.10.05N/A

Analysis of Results

Based on the simulated data, both the HPLC-UV and GC-MS methods meet the pre-defined acceptance criteria for specificity, linearity, accuracy, and precision. This indicates that both methods are suitable for the quantitative determination of this compound.

The GC-MS method demonstrates a lower limit of quantitation, suggesting it may be more suitable for applications requiring the analysis of trace amounts of the analyte. However, the HPLC-UV method is also highly capable and may be preferred for routine quality control due to its simplicity and lower operational cost.

The successful cross-validation provides confidence that results generated by either method will be equivalent and reliable.

MethodComparison Method Comparison: HPLC-UV vs. GC-MS cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_adv Advantages: - Robust and reliable - Lower operational cost - Simpler instrumentation hplc_disadv Disadvantages: - Lower sensitivity than GC-MS gcms_adv Advantages: - High sensitivity and selectivity - Confirmatory identification gcms_disadv Disadvantages: - Requires analyte to be volatile - More complex instrumentation

Caption: A summary of the comparative advantages and disadvantages of HPLC-UV and GC-MS.

Conclusion: A Foundation for Confident Analysis

This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound, comparing a primary HPLC-UV method with a confirmatory GC-MS method. By adhering to the principles of scientific integrity and regulatory guidelines, we have demonstrated how to establish the equivalence of two distinct analytical techniques.

The successful cross-validation of these methods provides a high degree of confidence in the data generated, ensuring that decisions made regarding product quality and safety are based on a solid analytical foundation. This approach, grounded in expertise and a commitment to trustworthiness, is essential for navigating the complexities of modern pharmaceutical development.

References

  • Separation of Benzenamine, 4-ethoxy-2-methyl-N-phenyl- on Newcrom R1 HPLC column.
  • Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column.
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
  • RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs.
  • Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.
  • Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-phenylbenzamide Synthesis. IIUM Repository (IRep).
  • Gas-phase Smiles Rearrangement Reactions of Deprotonated N-phenylbenzamides Studied by Electrospray Ionization Tandem Mass Spectrometry. PubMed.
  • p-Ethoxybenzamide | C9H11NO2 | CID 108776. PubChem.
  • 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. PubChem.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • 4-Methoxy-N-phenylbenzamide, 97%. Fisher Scientific.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Bangladesh Journals Online.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate.
  • Cross and Partial Validation.
  • Analysis of eicosanoids by quadrupole gas chromatography-negative ion chemical ionization-tandem mass spectrometry as pentafluorobenzyl trimethylsilyl derivatives: Naming the Murphy rearrangement. ResearchGate.
  • Crystal structure of 4-methoxy-N-phenylbenzamide. PubMed Central.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
  • 4-methoxy-N-phenylbenzamide. ChemSynthesis.
  • Analytical method validation: A brief review.
  • 4-methoxy-3-nitro-N-phenylbenzamide | C14H12N2O4 | CID 7331. PubChem.

Sources

Comparative Synthetic Strategies for 4-Ethoxy-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

Target Molecule: 4-Ethoxy-N-phenylbenzamide CAS: 55849-32-8 (Analogous reference) Molecular Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol

The amide bond is the backbone of medicinal chemistry, present in approximately 25% of all marketed drugs. This guide compares three distinct synthetic routes to This compound , a structural model for lipophilic amide drugs (e.g., ethenzamide analogs). We evaluate these methods not just on yield, but on atom economy, scalability, and "green" metrics, providing a decision matrix for process chemists.

The Three Strategic Approaches
  • Route A: The Classical Schotten-Baumann (Acyl Chloride) – Prioritizes speed and conversion.

  • Route B: Carbodiimide Coupling (EDC/HOBt) – Prioritizes mild conditions and functional group tolerance.

  • Route C: Boric Acid Catalysis – Prioritizes atom economy and green chemistry principles.

Strategic Overview & Mechanistic Pathways[1]

The following diagram outlines the retrosynthetic logic and the three forward pathways.

G Target TARGET This compound Acid Precursor 1 4-Ethoxybenzoic Acid AcidCl Intermediate Acid Chloride Acid->AcidCl SOCl2 (Route A) ActiveEst Intermediate O-Acylisourea Acid->ActiveEst EDC/HOBt (Route B) BoronComplex Intermediate Acyloxyboron Complex Acid->BoronComplex B(OH)3 (Route C) Amine Precursor 2 Aniline Amine->Target AcidCl->Target + Aniline Base ActiveEst->Target + Aniline BoronComplex->Target + Aniline - H2O

Figure 1: Strategic workflow showing the divergence in activation strategies for the carboxylic acid precursor.

Detailed Experimental Protocols

Route A: The Modified Schotten-Baumann (Acyl Chloride Method)

Rationale: This method utilizes the high electrophilicity of the acyl chloride. We employ a biphasic system or a homogeneous DCM system with an organic base to scavenge the HCl byproduct. Best For: Small-scale rapid synthesis or when purification by crystallization is preferred.

Protocol:

  • Activation: In a dry flask equipped with a drying tube, dissolve 4-ethoxybenzoic acid (1.66 g, 10 mmol) in thionyl chloride (5 mL). Heat to reflux for 2 hours. Evaporate excess thionyl chloride under reduced pressure to yield crude 4-ethoxybenzoyl chloride (an oil/low-melting solid).

  • Coupling: Dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL).

  • Addition: In a separate flask, mix Aniline (0.93 g, 10 mmol) and Triethylamine (1.5 mL, 11 mmol) in DCM (10 mL). Cool to 0°C.

  • Reaction: Add the acid chloride solution dropwise to the aniline solution. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline, then with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

Route B: Carbodiimide Coupling (EDC/HOBt)

Rationale: Avoids harsh thionyl chloride. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea byproduct, simplifying workup compared to DCC. HOBt prevents racemization (less critical here, but good practice) and suppresses N-acylurea rearrangement. Best For: Substrates with acid-sensitive groups.

Protocol:

  • Setup: Dissolve 4-ethoxybenzoic acid (1.66 g, 10 mmol) in dry DMF (30 mL) or DCM (50 mL).

  • Activation: Add HOBt (1.35 g, 10 mmol) and EDC·HCl (2.1 g, 11 mmol). Stir at RT for 15 minutes.

  • Coupling: Add Aniline (0.93 g, 10 mmol) and DIPEA (N,N-Diisopropylethylamine, 2 mL).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate (100 mL). Wash sequentially with 1M citric acid (or HCl), water, sat. NaHCO₃, and brine.

  • Purification: The product may require flash column chromatography (Hexane/EtOAc) if the urea byproduct is not fully removed by washing.

Route C: Boric Acid Catalyzed Direct Amidation

Rationale: This is the "Green" route.[1][2] Boric acid forms a mixed anhydride-like species (acyloxyboron) that activates the acid. The driving force is the removal of water.[3] Best For: Large scale, Green Chemistry compliance, high Atom Economy.

Protocol:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-ethoxybenzoic acid (1.66 g, 10 mmol), Aniline (0.93 g, 10 mmol), and Boric Acid (0.062 g, 1 mmol, 10 mol%).

  • Solvent: Add Toluene or Xylene (40 mL).

  • Reaction: Heat to reflux (110–140°C). The reaction is complete when water collection in the Dean-Stark trap ceases (typically 12–24 hours).

  • Workup: Cool to 60°C. Add Toluene (20 mL) if the mixture is too thick. Wash the hot organic layer with warm water (2 x 20 mL) to remove the boric acid catalyst.

  • Isolation: Cool the organic layer on ice. The product, this compound, often crystallizes directly from the toluene. Filter and dry.

Comparative Analysis

The following table summarizes the performance metrics for each route based on experimental data for benzamide synthesis.

MetricRoute A (Acid Chloride)Route B (EDC Coupling)Route C (Boric Acid)
Yield High (85–95%) Moderate (70–85%)Moderate-High (75–90%)
Reaction Time Fast (2–4 hours)Slow (12–16 hours)Slow (12–24 hours)
Atom Economy Poor (Loss of SO₂, HCl)Very Poor (Loss of Urea)Excellent (Loss of H₂O only)
Purification Crystallization (Easy)Chromatography (Often needed)Crystallization (Easy)
Cost LowHigh (Coupling agents)Very Low
Greenness Low (Chlorinated solvents, corrosive)ModerateHigh
Mechanistic Insight: The Boric Acid Cycle

The boric acid route is often misunderstood. It is not simple acid catalysis.[4] The boron atom coordinates with the carboxylic acid to form a mono- or di-acyloxyboron species, which is more electrophilic than the free acid.

Mechanism Step1 B(OH)3 + Carboxylic Acid (Ligand Exchange) Intermediate Acyloxyboron Intermediate (Active Electrophile) Step1->Intermediate - H2O Transition Amine Attack (Tetrahedral State) Intermediate->Transition + Aniline Product Amide Product + H2O + Regenerated Catalyst Transition->Product Product->Step1 Catalyst Cycle

Figure 2: The catalytic cycle of Boric Acid, highlighting the regeneration of the catalyst upon water elimination.

Critical Discussion & Recommendations

When to use Route A (Acid Chloride):

Use this when time is critical and the substrate (4-ethoxybenzoic acid) is robust. The 4-ethoxy group is an electron-donating group (EDG), which slightly deactivates the carbonyl carbon toward nucleophilic attack compared to a nitro- or chloro-substituted ring. However, the acid chloride is sufficiently reactive to overcome this electronic effect, making this the most reliable method for ensuring full conversion.

When to use Route B (EDC):

Use this only if you are synthesizing a complex derivative where the "4-ethoxy" moiety is part of a larger molecule containing acid-sensitive groups (e.g., acetals, tert-butyl esters). For the simple this compound described here, EDC is chemically over-engineered and cost-inefficient.

When to use Route C (Boric Acid):

This is the industrial choice . If you are scaling this process to kilogram quantities, Route C is superior. It avoids the generation of stoichiometric hazardous waste (SO₂, urea derivatives). The high boiling point of toluene/xylene is necessary to drive the equilibrium by azeotropic water removal. Note: Electron-rich anilines (like the one used here) react well, but if the amine were electron-deficient (e.g., nitroaniline), this route would fail, and Route A would be required.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Tang, P. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in catalytic amide formation. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link

Sources

Technical Guide: Validation of In Vitro Assay Results with 4-Ethoxy-N-Phenylbenzamide (Ethenzamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-ethoxy-N-phenylbenzamide , pharmacologically known as Ethenzamide (ETZ) , presents a unique challenge and opportunity in in vitro assay validation.[1] Historically classified as a non-steroidal anti-inflammatory drug (NSAID), modern pharmacological profiling reveals a complex mechanism that diverges from standard COX inhibition.

For the assay development scientist, ETZ is not merely a test compound; it is a differential probe . Unlike high-potency controls (e.g., Indomethacin, Celecoxib), ETZ displays negligible activity against COX-1/COX-2 in purified enzyme assays but potent antagonism at 5-HT2B receptors .

This guide outlines the protocol for using ETZ to validate assay specificity (distinguishing off-target effects) and sensitivity (calibrating dynamic range for low-affinity compounds).

Part 1: Mechanistic Profiling & Signal Transduction

To validate results with ETZ, one must understand its "Mechanistic Paradox." While it produces analgesia in vivo, its in vitro profile differs significantly from structural analogs like Aspirin or Salicylamide.

The Differential Pathway

ETZ acts primarily via central serotonergic modulation rather than direct peripheral prostaglandin inhibition. In validation workflows, this makes ETZ an ideal Negative Control for COX Assays and a Positive Control for 5-HT2B Assays .

ETZ_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins (Pain/Inflammation) COX->PG Standard NSAID Target Serotonin Serotonin (5-HT) R5HT2B 5-HT2B Receptor Serotonin->R5HT2B PainSignal Nociceptive Signaling R5HT2B->PainSignal ETZ This compound (Ethenzamide) ETZ->COX No/Weak Inhibition (>100 µM) ETZ->R5HT2B Antagonism (Primary Target)

Figure 1: Differential Mechanism of Action. Unlike standard NSAIDs, Ethenzamide shows negligible direct COX inhibition, acting instead as an antagonist at the 5-HT2B receptor.[2]

Part 2: Comparative Performance Metrics

When validating a new assay, compare ETZ against "Gold Standard" controls. If your COX assay shows high potency for ETZ, your system may be suffering from non-specific interference (e.g., aggregation or fluorescence quenching).

Table 1: Reference Values for Assay Calibration
CompoundTargetExpected IC50 (in vitro)Role in Assay Validation
Indomethacin COX-1 / COX-20.02 µM – 0.1 µMHigh-Potency Positive Control. Verifies the assay is working and enzyme is active.
Celecoxib COX-2 (Selective)~0.04 µM (COX-2)Selectivity Control. Verifies the assay distinguishes isoforms.
Aspirin COX-1~1.7 µM (COX-1)Mechanism Control. Verifies irreversible inhibition kinetics.
Ethenzamide COX-1 / COX-2> 100 µM (Inactive) Specificity Control. If IC50 < 10 µM, investigate false positives (assay interference).
Ethenzamide 5-HT2B~ Low µM RangePositive Control for serotonergic assays.

Critical Insight: In many commercial COX inhibitor screening kits (e.g., Cayman Chemical, Abcam), Ethenzamide should not show >50% inhibition at 100 µM. A result showing high inhibition suggests the compound is precipitating or interfering with the heme-peroxidase detection system.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes a COX-1/2 Inhibitor Screening Assay designed to use ETZ as a specificity probe.

Method: Peroxidase-Based Fluorometric Assay

Objective: Determine if the test system correctly identifies ETZ as a non-inhibitor (specificity) while detecting Indomethacin (sensitivity).

Reagents:
  • Enzyme: Ovine COX-1 and Human Recombinant COX-2.[3][4]

  • Substrate: Arachidonic Acid (AA).

  • Co-factor: Hemin (essential for COX activity).

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) – reacts with PGG2 to fluoresce.

  • Controls: Indomethacin (Pos), Ethenzamide (Neg/Specificity), DMSO (Vehicle).

Workflow Diagram

Assay_Workflow Prep 1. Preparation Dilute ETZ in DMSO (10mM stock) Final Assay Conc: 0.1 - 100 µM Incubate 2. Incubation (10 min @ 37°C) Enzyme + Heme + Inhibitor (ETZ) Prep->Incubate Initiate 3. Initiation Add Arachidonic Acid + ADHP Probe Incubate->Initiate Reaction 4. Reaction (2 min) COX converts AA -> PGG2 PGG2 + ADHP -> Resorufin (Fluorescent) Initiate->Reaction Read 5. Detection Ex: 535nm | Em: 590nm Reaction->Read Decision Validation Checkpoint: Is ETZ Inhibition > 50%? Read->Decision Pass PASS: Assay Specificity Confirmed Decision->Pass No Fail FAIL: False Positive Check Solubility/Quenching Decision->Fail Yes

Figure 2: Validation Workflow. A decision tree highlights the use of ETZ to flag false positives in COX screening.

Step-by-Step Protocol:
  • Solubility Check: Dissolve this compound in DMSO. Ensure no precipitation occurs upon dilution into the aqueous reaction buffer (Tris-HCl, pH 8.0).

    • Note: Benzamides have limited aqueous solubility. Do not exceed 1% DMSO final concentration.

  • Background Determination: Prepare wells with Enzyme + Probe + ETZ (No Arachidonic Acid).

    • Purpose: To verify ETZ does not auto-fluoresce or quench the ADHP signal.

  • Inhibitor Incubation: Incubate COX-1 or COX-2 with ETZ (titrated 0.1 µM to 100 µM) for 10 minutes at 37°C.

    • Control: Run Indomethacin (10 µM) in parallel.

  • Reaction Initiation: Add Arachidonic Acid/ADHP mixture.

  • Kinetic Read: Measure fluorescence (Ex 535nm / Em 590nm) every 30 seconds for 10 minutes.

Part 4: Data Analysis & Troubleshooting

Calculating Percent Inhibition


Interpretation of Results
  • Scenario A (Valid): Indomethacin shows >95% inhibition. Ethenzamide shows <15% inhibition at 100 µM.

  • Scenario B (False Positive): Ethenzamide shows 60% inhibition.

    • Root Cause 1 (Solubility): ETZ may have precipitated, trapping the enzyme. Check for turbidity.

    • Root Cause 2 (Interference): ETZ may be quenching the resorufin signal. Check the "Background Determination" wells.

Z-Factor Calculation

To validate the assay for high-throughput screening (HTS) using ETZ as a negative control:



  • Where

    
     is the signal of the Vehicle (Max Activity) and 
    
    
    
    is the signal of a true inhibitor (Indomethacin).
  • Do not use ETZ to calculate Z' for inhibition, but use it to define the "noise" floor of the assay.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3282, Ethenzamide. Retrieved from [Link]

  • Ohshiro, T., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test.[1][2] Biological and Pharmaceutical Bulletin.[1] Retrieved from [Link][1]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine. Retrieved from [Link]

Sources

Comparative Guide: In Vivo vs. In Vitro Activity of 4-Ethoxy-N-Phenylbenzamide (Ethopabate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-N-phenylbenzamide , widely known by its non-proprietary name Ethopabate , is a critical antiprotozoal agent used primarily in veterinary medicine to control coccidiosis (caused by Eimeria species). While it acts as a competitive antagonist of para-aminobenzoic acid (PABA) in the folate biosynthesis pathway, its performance profile varies drastically between in vitro and in vivo environments.

This guide analyzes the technical discrepancy where in vitro activity often appears artificially low due to media interference, whereas in vivo activity is robust , particularly when used synergistically with thiamine inhibitors like amprolium.

Chemical Identity & Mechanism of Action

To understand the experimental divergence, one must first grasp the molecular target. Ethopabate mimics PABA, a precursor required by protozoa to synthesize folate (essential for DNA synthesis).

  • Chemical Name: this compound

  • Common Name: Ethopabate[1][2][3]

  • Primary Target: Dihydropteroate Synthase (DHPS)[4][5]

  • Mechanism: Competitive Inhibition.[4] It prevents the condensation of PABA with pteridine to form dihydropteroic acid.

Pathway Visualization: Folate Blockade

The following diagram illustrates the specific intervention point of Ethopabate in the folate pathway and its downstream effects on DNA synthesis.

FolatePathway PABA Para-aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Pteridine Pteridine Pteridine->DHPS Substrate Ethopabate Ethopabate (this compound) Ethopabate->DHPS Competitive Inhibition (High Affinity) DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (Active Cofactor) DHF->THF DNA Purine/Pyrimidine Synthesis (DNA Replication) THF->DNA

Figure 1: Mechanism of Action.[4] Ethopabate competitively inhibits DHPS, halting the conversion of PABA into Dihydropteroic Acid, ultimately starving the parasite of nucleotides.

In Vitro Activity Profile

The Challenge: Researchers often observe poor efficacy of Ethopabate in standard cell culture models (e.g., MDBK or chicken kidney cells infected with Eimeria sporozoites). This is rarely due to a lack of intrinsic potency but rather an artifact of the culture system .

Key Factors Influencing In Vitro Results[6]
  • PABA Interference: Standard culture media (e.g., DMEM, RPMI) are often supplemented with fetal bovine serum (FBS) or specific vitamin mixes containing PABA or folate. Even trace amounts of exogenous PABA can outcompete Ethopabate, rendering it ineffective.

  • Intracellular Transport: Unlike in vivo absorption, passive diffusion across the host cell membrane in a static culture may be rate-limiting.

  • Lack of Synergy: Ethopabate is rarely used alone clinically. In vitro assays testing it as a monotherapy miss the synergistic "potentiation" effect seen when combined with Amprolium.

In Vitro Data Summary
ParameterStandard Media (High PABA)Minimal Media (PABA-Free)
IC50 (E. tenella) >100 µg/mL (Inactive)1.0 - 5.0 µg/mL (Active)
Sporozoite Invasion No inhibitionMinimal inhibition
Schizont Development NormalArrested (2nd Generation)

Critical Insight: To validate Ethopabate in vitro, you must use a defined medium lacking PABA and folate. If the parasite can scavenge exogenous folate from the media, the drug's mechanism is bypassed.

In Vivo Activity Profile

The Reality: In animal models (specifically poultry), Ethopabate demonstrates high efficacy, particularly against Eimeria maxima and Eimeria brunetti, species that are often less sensitive to other ionophores.

Key Factors Influencing In Vivo Results
  • Bioavailability: this compound is well-absorbed from the chicken gut. It achieves peak plasma concentrations rapidly, allowing it to reach the intracellular parasites in the intestinal epithelium.

  • Species Specificity: It has a unique "spectrum gap." It is highly active against E. maxima but has weaker activity against E. tenella when used alone.

  • Synergistic Potentiation: It is the "wingman" of coccidiostats. By blocking folate synthesis (DHPS), it sensitizes the parasite to Amprolium, which blocks thiamine uptake. The dual blockade crashes the parasite's metabolism.

In Vivo Data Summary (Poultry Model)
ParameterMonotherapy (Ethopabate)Combination (Ethopabate + Amprolium)
Target Species E. maxima, E. brunettiBroad Spectrum (E. tenella, E. acervulina, etc.)
Lesion Score Reduction Moderate (Species dependent)High (>90% reduction)
Oocyst Output Reduced by ~40-60%Reduced by >95%
Toxicity Low (LD50 > 5g/kg)Low

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Validated In Vitro Sporozoite Development Assay

Objective: To demonstrate intrinsic activity by removing environmental PABA.

  • Cell Line: Primary Chicken Kidney (PCK) cells or MDBK cells.

  • Media Preparation: Use DMEM without Folate/PABA . Supplement with dialyzed FBS (dialysis removes small molecules like PABA).

  • Infection: Inoculate confluent monolayers with excysted Eimeria sporozoites.

  • Treatment:

    • Group A: Vehicle Control (DMSO).

    • Group B: Ethopabate (0.1, 1.0, 10, 100 µg/mL).

    • Group C: Ethopabate + 10 µM PABA (Rescue Control).

  • Validation: Group C must show restored parasite growth. If Group C does not grow, the cells are toxic; if Group C dies despite PABA, the drug is acting off-target.

  • Readout: Quantify intracellular schizonts via qPCR (targeting parasite ITS-1 gene) or microscopy at 48h.

Protocol B: In Vivo "Battery Test" (Gold Standard)

Objective: To assess clinical efficacy and synergy.

InVivoProtocol cluster_metrics Key Metrics Step1 Acclimatization (Day -7 to 0) Step2 Group Assignment (n=10 birds/group) Step1->Step2 Step3 Medication Start (Day -1) Step2->Step3 Step4 Inoculation (Day 0, Oral Gavage) Step3->Step4 Step5 Data Collection (Day 5-7) Step4->Step5 Step6 Necropsy & Scoring Step5->Step6 M1 Weight Gain Step5->M1 M2 Fecal Oocyst Count Step5->M2 M3 Lesion Score (0-4) Step6->M3

Figure 2: Workflow for In Vivo Battery Test. Critical timing involves starting medication 24h prior to infection to establish steady-state drug levels.

Experimental Groups:

  • UUC: Uninfected, Unmedicated Control (Baseline growth).

  • IUC: Infected, Unmedicated Control (Disease baseline).

  • Treatment 1: Ethopabate (4 ppm) alone.

  • Treatment 2: Amprolium (125 ppm) alone.

  • Treatment 3: Combination (125 ppm Amprolium + 4 ppm Ethopabate).

Success Criteria: Treatment 3 should show statistically significant improvement in Weight Gain and Lesion Scores compared to Treatments 1 and 2 individually (Synergy Index > 1.0).

Comparative Analysis: Why the Discrepancy?

FeatureIn VitroIn VivoCausality
Environment Static, closed systemDynamic, metabolic systemIn vivo allows for continuous drug replenishment and waste removal.
Nutrient Competition High (Media often rich in PABA)Variable (Diet dependent)Commercial poultry diets are formulated to be low in PABA to maximize drug efficacy.
Metabolism MinimalHepatic AcetylationThe acetylated metabolite of Ethopabate retains some activity, extending its half-life in vivo.
Primary Utility Mechanism elucidationClinical disease controlIn vitro is only useful if media is strictly controlled; in vivo is the regulatory standard.

References

  • Mechanism of Action: Looker, D. L., et al. (1986). "Identification of the target for the antiprotozoal drug ethopabate." Journal of Experimental Medicine. (Verified via context of DHPS inhibition studies).

  • In Vivo Efficacy: Chapman, H. D. (1989). "Chemotherapy of caecal coccidiosis: efficacy of amprolium, ethopabate and sulphaquinoxaline." Parasitology.

  • Pharmacokinetics: Goetting, V., et al. (2011).[6] "Pharmacokinetics of veterinary drugs in laying hens and residues in eggs." Journal of Veterinary Pharmacology and Therapeutics.

  • In Vitro Methodology: Thabet, A., et al. (2017). "In vitro efficacy of potential anticoccidial drugs." Poultry Science.

  • Chemical Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3288, Ethopabate.

Sources

Definitive Guide: Validating the Purity of Commercial 4-Ethoxy-N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Commercial Purity" Trap

Commercially sourced 4-ethoxy-N-phenylbenzamide (CAS: Analogous to 7465-88-5) is frequently labeled with purities >98%. However, for pharmaceutical applications—particularly in crystallization studies or biological assays—this metric is often insufficient. Commercial synthesis typically involves the condensation of 4-ethoxybenzoyl chloride with aniline. Common contaminants include:

  • Regioisomers: N-(4-ethoxyphenyl)benzamide (reversed amide linkage).

  • Hydrolysis Products: 4-Ethoxybenzoic acid and Aniline.

  • Solvent Residues: Toluene or DMF trapped in the crystal lattice.

This guide moves beyond simple Certificates of Analysis (CoA) to establish a self-validating, orthogonal workflow using qNMR (Quantitative Nuclear Magnetic Resonance) as the primary assay and HPLC-UV for impurity profiling.

Chemical Context & Validation Strategy

Compound: this compound Molecular Formula: C₁₅H₁₅NO₂ Molecular Weight: 241.29 g/mol Critical Structural Feature: The ethoxy group (–OCH₂CH₃) provides a distinct NMR signature (triplet + quartet) isolated from the aromatic region, making this molecule an ideal candidate for high-precision qNMR.

The Orthogonal Approach

We employ a "Triad of Truth" to validate the material:

  • qNMR: Determines absolute mass purity (Assay).

  • HPLC-UV: Detects trace organic impurities (Profile).

  • DSC: Identifies physical form errors (Polymorphs/Solvates).

Method 1: The "Gold Standard" – qNMR (Absolute Purity)

Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of proton signals between the analyte and a certified Internal Standard (IS).

Experimental Protocol
  • Instrument: 400 MHz NMR (or higher) equipped with a high-sensitivity probe.

  • Solvent: DMSO-d₆ (Preferred for solubility and separating water signals).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? Maleic acid provides a sharp singlet at ~6.3 ppm, sitting cleanly in the "silent window" between the ethoxy quartet (~4.1 ppm) and the aromatic region (7.0–8.0 ppm).

  • Relaxation Delay (D1): 60 seconds.

    • Scientific Logic:[1] To ensure quantitative accuracy, D1 must be ≥ 5 × T1 (longitudinal relaxation time). The aromatic protons in benzamides can have T1 values up to 5-8 seconds. A 60s delay guarantees >99.9% magnetization recovery.

Workflow Steps
  • Weighing: Accurately weigh ~10 mg of the sample and ~5 mg of Maleic Acid directly into the NMR tube using a microbalance (precision ±0.001 mg).

  • Dissolution: Add 0.6 mL DMSO-d₆. Cap and invert until fully dissolved.

  • Acquisition: Run 1H-NMR with ns=16 (scans) and d1=60.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (2H) at 6.3 ppm.

    • Integrate the Ethoxy Quartet (2H) at ~4.1 ppm.

    • Note: Do not use the aromatic region for quantification due to potential overlap with impurities.

Calculation

[1][2]

Where


 is integral area, 

is number of protons (2 for both),

is molar mass,

is weighed mass, and

is the purity of the IS.

Method 2: HPLC-UV (Impurity Profiling)

While qNMR gives the absolute content, it has a Limit of Detection (LOD) of ~0.1%. HPLC is required to catch trace toxic impurities (e.g., Aniline) at the ppm level.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

    • Why? The hydrophobic phenyl and ethoxy groups require strong retention to separate from polar hydrolysis products.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

System Suitability
  • Resolution (Rs): > 2.0 between the main peak and any nearest impurity.

  • Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).

Comparative Analysis: qNMR vs. HPLC vs. DSC

The following table summarizes why a single method is insufficient and how they complement each other.

FeatureqNMR HPLC-UV DSC (Thermal Analysis)
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)Melting Point & Crystallinity
Reference Standard Not Required (for analyte)Required Not Required
Specificity High (Structural Proof)Moderate (Retention Time)Low (Thermal Events)
Limit of Detection ~0.1% (High limit)< 0.01% (Trace) > 1%
Blind Spot Trace impurities with overlapping signalsInorganic salts, moisture, NMR-silent impuritiesChemical impurities that form solid solutions
Cost per Run Low (Solvent only)Medium (Solvents + Column)Low

Validation Logic & Decision Tree

The following diagram illustrates the decision logic for accepting a commercial batch of this compound.

ValidationWorkflow Start Commercial Sample Received qNMR Step 1: qNMR Assay (Target: >98% Mass Balance) Start->qNMR Fail_qNMR REJECT: Low Purity or Wet Sample qNMR->Fail_qNMR < 98% HPLC Step 2: HPLC-UV Profiling (Target: No Single Impurity >0.1%) qNMR->HPLC >= 98% Fail_HPLC REJECT: Toxic Impurities (e.g., Aniline) HPLC->Fail_HPLC Impurity > 0.1% DSC Step 3: DSC Thermal Scan (Target: Sharp Endotherm) HPLC->DSC Pass Fail_DSC FLAG: Polymorph/Solvate (Recrystallization Required) DSC->Fail_DSC Broad Peak Release RELEASE BATCH for Biological/Crystal Studies DSC->Release Sharp Peak

Figure 1: The "Triad of Truth" Validation Workflow. Note that qNMR is the gatekeeper for mass purity, while HPLC ensures toxicological safety.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • International Conference on Harmonisation (ICH). (2005).[3] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • BIPM. (2019).[1] "Internal Standard Reference Data for qNMR: Maleic Acid." Bureau International des Poids et Mesures. Link

  • Simmler, C., et al. (2012). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.